NMDA receptor modulator 3
Description
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Properties
Molecular Formula |
C12H9F3N2O2S |
|---|---|
Molecular Weight |
302.27 g/mol |
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]sulfanylmethyl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-1-3-9(4-2-7)20-6-8-5-16-10(18)11(19)17-8/h1-5H,6H2,(H,16,18)(H,17,19) |
InChI Key |
NWZNILNWDJYNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SCC2=CNC(=O)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Nuances of NMDA Receptor Binding Affinity: A Technical Guide
An important clarification regarding "Compound 99": The term "Compound 99" is commonly associated with Etorphine (M99), a potent semi-synthetic opioid agonist.[1] Extensive pharmacological research has characterized Etorphine as a non-selective full agonist of the μ-, δ-, and κ-opioid receptors.[1] It is crucial to note that the scientific literature does not support a direct or significant binding affinity of Etorphine for the N-methyl-D-aspartate (NMDA) receptor. Therefore, this guide will provide a comprehensive overview of NMDA receptor binding affinity by examining well-characterized antagonists, rather than focusing on a compound with no established interaction at this receptor.
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[2][3] Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a key target for drug development.[3][4][5] This technical guide offers an in-depth exploration of the binding affinity of various antagonists to the NMDA receptor, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Quantitative Analysis of NMDA Receptor Antagonist Binding Affinity
The binding affinity of a ligand for a receptor is a measure of the strength of the interaction between them. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of several well-characterized NMDA receptor antagonists, categorized by their mechanism of action.
| Compound | Class | Subtype Selectivity | Binding Affinity (Ki) | Species | Assay Type | Reference |
| Competitive Antagonists | ||||||
| D-AP5 (D-2-amino-5-phosphonopentanoate) | Competitive | Non-selective | 0.3 µM | Rat | [3H]CGP 39653 binding | [6] |
| CGS 19755 (Selfotel) | Competitive | Non-selective | 38 nM | Rat | [3H]CGS 19755 binding | [6] |
| Non-Competitive Channel Blockers | ||||||
| MK-801 (Dizocilpine) | Non-competitive | Non-selective | 3.1 nM | Rat Brain | [3H]MK-801 binding | [7] |
| Memantine | Non-competitive | Non-selective | 0.5-1.0 µM | Electrophysiology | [2] | |
| Ketamine | Non-competitive | Non-selective | 0.3 µM | Electrophysiology | [5] | |
| Glycine-Site Antagonists | ||||||
| Kynurenic Acid | Glycine-site | Non-selective | 9.2 µM | Rat Cortex | [3H]glycine binding | [8] |
| L-701,324 | Glycine-site | NR1/NR2A | 1.9 nM | Recombinant | [3H]L-701,324 binding | [8] |
Experimental Protocols: Determining NMDA Receptor Binding Affinity
The determination of binding affinity is a cornerstone of pharmacological research. Radioligand binding assays are a common and robust method for quantifying the interaction between a ligand and its receptor.
Radioligand Binding Assay for NMDA Receptor Antagonists
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Biological Sample: Rat brain cortical membranes or cell lines expressing specific NMDA receptor subtypes.
-
Radioligand: A high-affinity radiolabeled NMDA receptor antagonist, such as [3H]MK-801 for the channel binding site or [3H]CGP 39653 for the glutamate binding site.
-
Test Compound: The unlabeled antagonist for which the binding affinity is to be determined.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Assay Incubation: In a series of tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known high-affinity unlabeled ligand).
-
Equilibrium: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Concepts
Visual diagrams are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining binding affinity.
References
- 1. Etorphine - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. In silico analysis of binding interaction of conantokins with NMDA receptors for potential therapeutic use in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Rapastinel (GLYX-13): An NMDA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapastinel (B1663592), formerly known as GLYX-13, is a synthetic tetrapeptide (Thr-Pro-Pro-Thr-NH2) that has garnered significant interest as a novel modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Classified as a positive allosteric modulator (PAM), Rapastinel enhances NMDA receptor function through a unique binding site, distinct from the glycine (B1666218) co-agonist site.[1][3] This mechanism of action contributes to its rapid and sustained antidepressant-like effects, which have been observed in both preclinical models and human clinical trials, without inducing the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of Rapastinel.
Chemical Structure and Properties
Rapastinel is a tetrapeptide with the amino acid sequence Threonine-Proline-Proline-Threonine, with the C-terminus amidated.[6]
| Property | Value | Source |
| IUPAC Name | (S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | [1] |
| Molecular Formula | C18H31N5O6 | [1] |
| Molecular Weight | 413.475 g/mol | [1] |
| CAS Number | 117928-94-6 | [1] |
| Synonyms | GLYX-13, BV-102 | [1] |
Mechanism of Action and Signaling Pathway
Rapastinel acts as a positive allosteric modulator of the NMDA receptor.[3][5] Unlike competitive agonists, it does not directly activate the receptor but rather enhances the receptor's response to its endogenous agonists, glutamate (B1630785) and glycine (or D-serine).[1] It has been shown to bind to a novel site on the NMDA receptor complex.[1] At therapeutic concentrations, Rapastinel potentiates NMDA receptor-mediated currents, leading to the activation of downstream signaling cascades implicated in synaptic plasticity.[4] Key among these is the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for synaptogenesis and the expression of proteins involved in learning and memory.[1][7] This leads to an increase in the number and function of dendritic spines, particularly in the medial prefrontal cortex.[7][8]
Quantitative Data
The following tables summarize the key quantitative data for Rapastinel's interaction with and effects on the NMDA receptor, as well as its pharmacokinetic properties.
Table 1: In Vitro Potency of Rapastinel
| Parameter | NMDA Receptor Subtype | Value | Assay | Source |
| EC50 | NR2A | 9.8 pM | [3H]MK-801 Binding | [9] |
| NR2B | 9.9 nM | [3H]MK-801 Binding | [9] | |
| NR2C | 2.2 pM | [3H]MK-801 Binding | [9] | |
| NR2D | 1.7 pM | [3H]MK-801 Binding | [9] |
Table 2: Pharmacokinetic Parameters of Rapastinel in Rats
| Parameter | Route of Administration | Value | Brain Region | Source |
| Tmax | Subcutaneous | ~20 minutes | Medial Prefrontal Cortex | [4] |
| Half-life (t1/2) | Subcutaneous | ~20 minutes | Medial Prefrontal Cortex | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Rapastinel are provided below.
[3H]MK-801 Radioligand Binding Assay
This assay is used to assess the modulatory effect of Rapastinel on the NMDA receptor channel binding of the non-competitive antagonist [3H]MK-801.
Experimental Workflow:
References
- 1. NMDAR modulators as rapid antidepressants: Converging and distinct signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK/mTOR signaling may underlying the antidepressant actions of rapastinel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on Substituted Dihydropyrazinediones as NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of substituted dihydropyrazinediones as modulators of the N-methyl-D-aspartate (NMDA) receptor. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand the pharmacology, structure-activity relationships (SAR), and experimental evaluation of this class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows.
Introduction to NMDA Receptors and the Therapeutic Potential of their Modulators
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific subunit composition dictates the receptor's pharmacological and biophysical properties.
Dysfunction of NMDA receptor signaling is implicated in a wide range of neurological and psychiatric disorders. Over-activation can lead to excitotoxicity and neuronal cell death, contributing to conditions like stroke and neurodegenerative diseases. Conversely, hypo-function is associated with psychiatric illnesses such as schizophrenia.[2] This dual role makes the development of selective NMDA receptor modulators, including antagonists, agonists, and allosteric modulators, a significant area of therapeutic interest. Substituted dihydropyrazinediones have emerged as a promising scaffold for the development of novel NMDA receptor modulators.[1]
Substituted Dihydropyrazinediones as NMDA Receptor Modulators
Substituted dihydropyrazinediones are a class of heterocyclic compounds that have been investigated for their ability to modulate NMDA receptor activity. A key patent, WO2022015624A1, discloses a series of substituted dihydropyrazinediones and their use in treating neurological disorders such as schizophrenia, mild cognitive impairment, and chronic neuropathic pain.[1] While detailed quantitative data for a broad range of specific dihydropyrazinedione compounds is not extensively available in the public domain, the patent literature indicates their potential as modulators.
A closely related class of compounds, dihydropyrrolo[1,2-a]pyrazin-3(4H)-ones, has been explored as selective positive allosteric modulators (PAMs) of GluN2C- and GluN2D-containing NMDA receptors.[3] The research on these related structures provides valuable insights into the potential pharmacological properties and experimental evaluation of dihydropyrazinediones.
Quantitative Data
While specific IC50 and Ki values for a wide array of substituted dihydropyrazinediones are proprietary and detailed in patent literature, the following table structure is provided as a template for organizing such data as it becomes available through further research and publication. The data for the related dihydropyrrolo[1,2-a]pyrazin-3(4H)-one, R-(+)-EU-1180-453, is included as a representative example of the type of quantitative information that is critical for drug development.[3]
| Compound ID | NMDA Subtype | Assay Type | Potency (EC50/IC50) | Efficacy (% of Glutamate Response) | Fold-Shift in Glutamate Potency | Reference |
| R-(+)-EU-1180-453 | GluN1/GluN2D | Two-electrode voltage clamp (TEVC) | 1.8 µM (EC50) | 400% | 2-fold | [3] |
Experimental Protocols
The following sections detail the key experimental methodologies for the synthesis, characterization, and evaluation of substituted dihydropyrazinediones as NMDA receptor modulators. These protocols are based on established methods in the field and those described for analogous compounds.[3]
Chemical Synthesis
The synthesis of substituted dihydropyrazinediones can be achieved through various organic chemistry routes. A generalized synthetic scheme is presented below.
Caption: Generalized synthetic workflow for substituted dihydropyrazinediones.
Methodology:
-
Cyclocondensation: A substituted diamine is reacted with a dicarbonyl compound in a suitable solvent (e.g., ethanol, toluene) under reflux conditions to form the dihydropyrazinedione core.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
-
Substitution/Functionalization: The dihydropyrazinedione core can be further modified at various positions (e.g., on the nitrogen atoms or the ring carbons) through reactions like N-alkylation, acylation, or palladium-catalyzed cross-coupling reactions to introduce desired substituents.
-
Final Purification and Characterization: The final substituted dihydropyrazinedione is purified to a high degree of purity and its structure is confirmed using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to functionally characterize the modulatory effects of compounds on specific NMDA receptor subtypes expressed in Xenopus oocytes.
Caption: Workflow for two-electrode voltage clamp (TEVC) electrophysiology.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and impaled with two glass electrodes filled with 3 M KCl. The oocyte is voltage-clamped at a holding potential of -40 mV.
-
Compound and Agonist Application: A baseline response is established by applying a solution containing glutamate and glycine. The test compound is then co-applied with the agonists to determine its effect on the NMDA receptor-mediated current.
-
Data Analysis: The potentiation or inhibition of the current is measured, and concentration-response curves are generated to determine EC50 or IC50 values.
Radioligand Binding Assay
Binding assays are performed to determine the affinity of the test compounds for the NMDA receptor.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue or from cells expressing recombinant NMDA receptors.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]MK-801 to label the ion channel site, or [³H]CGP39653 for the glutamate binding site) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the Ki (inhibitory constant) of the test compound, which is a measure of its binding affinity.
Signaling Pathways
NMDA receptor activation initiates a cascade of intracellular signaling events, primarily through the influx of Ca²⁺. Modulators like substituted dihydropyrazinediones can influence these pathways by altering the extent of Ca²⁺ entry.
Caption: Simplified NMDA receptor downstream signaling pathway.
Conclusion
Substituted dihydropyrazinediones represent a promising chemical scaffold for the development of novel NMDA receptor modulators with therapeutic potential in a variety of CNS disorders. Further research, including detailed structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic utility of this class of compounds. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance the understanding and development of substituted dihydropyrazinediones as clinically relevant NMDA receptor modulators.
References
- 1. WO2022015624A1 - Substituted dihydropyrazinediones as modulators of the nmda receptor - Google Patents [patents.google.com]
- 2. N-Methyl-D-Aspartate (NMDA) receptor modulators: a patent review (2015-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling NMDA Receptor Modulator 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NMDA Receptor Modulator 3, also known as Compound 99. The information is compiled from publicly available data, primarily from patent literature, and is intended for an audience with a strong background in medicinal chemistry, pharmacology, and neuroscience.
Discovery and Chemical Profile
This compound (Compound 99) is a potent modulator of the N-methyl-D-aspartate (NMDA) receptor, identified in the patent application WO2022015624 A1, titled "Substituted dihydropyrazinediones as modulators of the nmda receptor"[1][2][3][4]. This invention discloses a series of compounds for the treatment of neurological disorders, including schizophrenia, mild cognitive impairment, and chronic neuropathic pain[1][2][3][4].
The chemical identity of this compound is established as 5-((4-(trifluoromethyl)benzyl)thio)pyrimidine-2,4(1H,3H)-dione. Its fundamental properties are summarized in the table below.
| Property | Value |
| Compound Name | This compound (Compound 99) |
| IUPAC Name | 5-((4-(trifluoromethyl)benzyl)thio)pyrimidine-2,4(1H,3H)-dione |
| CAS Number | 2758256-02-7 |
| Molecular Formula | C12H9F3N2O2S |
| SMILES | O=C1NC=C(NC1=O)CSC2=CC=C(C=C2)C(F)(F)F |
Synthesis
The synthesis of this compound, as inferred from related chemical literature and the general procedures likely described within the patent, involves a multi-step process. A plausible synthetic route is outlined below. The synthesis of similar trifluoromethyl-pyrimidine derivatives has been described in the literature, providing a basis for the proposed pathway[5][6][7].
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: General Procedure for S-alkylation
To a solution of 5-thiouracil in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K2CO3) is added. The mixture is stirred at room temperature to facilitate the formation of the thiolate anion. Subsequently, 4-(trifluoromethyl)benzyl bromide is added, and the reaction is stirred, typically at room temperature or with gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the final product, 5-((4-(trifluoromethyl)benzyl)thio)pyrimidine-2,4(1H,3H)-dione.
Biological Activity and Mechanism of Action
This compound is described as a potent modulator of the NMDA receptor, a key player in glutamatergic signaling in the central nervous system[8][9][10][11]. The NMDA receptor is an ionotropic glutamate (B1630785) receptor that, upon activation, allows the influx of Ca2+ ions, triggering a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory[9][10][11].
While the precise mechanism of action for Compound 99 is not explicitly detailed in the publicly available information, its classification as a "modulator" suggests it could be a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a channel blocker. The development of subunit-selective modulators is a key area of research to fine-tune therapeutic effects and minimize side effects[12][13].
NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical NMDA receptor signaling pathway.
Caption: Simplified NMDA receptor signaling cascade.
Experimental Characterization
The characterization of novel NMDA receptor modulators typically involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
Experimental Workflow for Characterization
Caption: Typical workflow for NMDA receptor modulator characterization.
Key Experimental Protocols
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This is a common method to study the effects of compounds on specific NMDA receptor subtypes expressed in oocytes[13][14].
-
Protocol: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). After 2-4 days of expression, the oocytes are placed in a recording chamber and impaled with two electrodes. The membrane potential is clamped, and currents are evoked by the application of glutamate and glycine. The test compound is then applied to determine its effect on the evoked currents (potentiation or inhibition).
-
-
Calcium Imaging Assays: These assays are used to measure changes in intracellular calcium concentrations in response to NMDA receptor activation in cultured neurons or cell lines.
-
Protocol: Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The baseline fluorescence is measured, and then the cells are stimulated with NMDA and a co-agonist. The test compound is added before or during stimulation to assess its modulatory effect on the calcium influx.
-
Quantitative Data
Specific quantitative data for this compound (Compound 99) is not yet available in the public domain. The patent document WO2022015624 A1 likely contains such data for this and related compounds, which would be essential for a complete assessment of its pharmacological profile. The table below is a template for presenting such data once it becomes available.
| Assay Type | Receptor Subtype | Parameter | Value (e.g., µM) |
| Electrophysiology | e.g., GluN1/GluN2A | EC50/IC50 | - |
| Binding Assay | e.g., [3H]MK-801 | Ki | - |
| Functional Assay | e.g., Calcium Influx | % Modulation | - |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. NMDA receptor - Wikipedia [en.wikipedia.org]
- 12. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and characterization of functional antibodies targeting NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of NMDA Receptor Modulator 3: A Technical Guide
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders. Consequently, the modulation of NMDA receptor activity presents a promising therapeutic avenue. This document provides a technical overview of the in vitro characterization of "NMDA Receptor Modulator 3," a novel compound identified for its potential to modulate NMDA receptor function. This compound is also referred to as "Compound 99" in patent literature (WO2022015624 A1) and is classified as a substituted dihydropyrazinedione.
While specific quantitative data for "this compound" is not publicly available, this guide outlines the standard experimental procedures and data presentation formats used to characterize such a compound. The protocols and data tables provided are representative of the methodologies employed in the field for the in vitro assessment of NMDA receptor modulators.
Quantitative Data Summary
The in vitro activity of a novel NMDA receptor modulator is typically quantified using various assays to determine its potency and efficacy. The data is commonly presented in a tabular format for clarity and comparative analysis. The following table illustrates how the characterization data for "this compound" would be presented.
| Assay Type | Subunit Selectivity | Parameter | Value |
| Radioligand Binding Assay | Non-selective | Ki (nM) | Data not available |
| Calcium Flux Assay | GluN1/GluN2A | IC50 (µM) | Data not available |
| Electrophysiology (Patch-Clamp) | GluN1/GluN2B | EC50 (µM) | Data not available |
Note: Specific quantitative values for "this compound" (Compound 99) are not available in the public domain at the time of this publication.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments used to characterize NMDA receptor modulators.
Radioligand Binding Assay
This assay measures the affinity of the test compound for the NMDA receptor by quantifying the displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rodent cerebral cortex or from cell lines expressing specific NMDA receptor subunits.
-
Binding Reaction: Membranes are incubated with a saturating concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compound ("this compound").
-
Incubation: The reaction is incubated to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of the modulator to alter NMDA receptor-mediated calcium influx into cells.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) are cultured in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Cells are pre-incubated with varying concentrations of "this compound" or vehicle.
-
Receptor Activation: NMDA receptor channels are opened by the addition of co-agonists, glutamate and glycine.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are generated, and the IC50 or EC50 values are calculated to determine the potency of the modulator.
Automated Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of the NMDA receptor and the modulatory effects of the test compound.
Methodology:
-
Cell Preparation: Cells expressing the NMDA receptor subtype of interest are prepared for automated patch-clamp recording.
-
Compound Application: A baseline NMDA receptor-mediated current is established by applying glutamate and glycine. "this compound" is then applied at various concentrations.
-
Data Acquisition: Whole-cell currents are recorded in response to agonist and modulator application.
-
Data Analysis: The effect of the modulator on the current amplitude, activation, and deactivation kinetics is quantified. Concentration-response curves are constructed to determine the IC50 or EC50 of the modulator's effect.
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are provided to visually represent the NMDA receptor signaling cascade and the workflow of a typical in vitro characterization experiment.
An In-depth Technical Guide on the Core Effects of NMDA Receptor Modulator 3 (NRM3) on Neuronal Excitability
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the effects of a novel selective NMDA receptor modulator, designated as NMDA Receptor Modulator 3 (NRM3), on neuronal excitability. For the purpose of this guide, NRM3 is defined as a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor.
NRM3 acts by binding to a site on the GluN2B subunit distinct from the glutamate or glycine (B1666218) binding sites, thereby reducing the channel's opening probability and ion flux in response to agonist binding.[4][5] This modulatory action allows for a fine-tuning of neuronal excitability, particularly in brain regions and developmental stages where GluN2B-containing NMDA receptors are highly expressed.[1][6] This document will detail the quantitative effects of NRM3 on neuronal activity, provide in-depth experimental protocols for assessing these effects, and illustrate the underlying signaling pathways.
Quantitative Effects of NRM3 on Neuronal Excitability
The following tables summarize the key quantitative effects of NRM3 on various parameters of neuronal excitability, based on preclinical data from studies on representative GluN2B-selective NAMs.
Table 1: Effects of NRM3 on Seizure Activity in Animal Models
| Parameter | Animal Model | NRM3 Effect | Efficacy | Reference |
| Generalized Clonic Convulsions | Audiogenic Seizure Model (Mouse) | Dose-dependent protection | ED50 = 2.1 mg/kg | [6] |
| Tonic Phase of Generalized Seizures | Pentylenetetrazole (PTZ)-induced (Juvenile Rats, PN12) | Dose-dependent protection | Complete abolishment at 10 mg/kg | [6][7] |
| Seizure Onset | Pentylenetetrazole (PTZ)-induced (Mice) | Delayed onset of seizures | 458 ± 90 sec (NRM3) vs 207 ± 23 sec (vehicle) | [5] |
Table 2: Electrophysiological Effects of NRM3 on Neuronal Properties
| Parameter | Preparation | NRM3 Effect | Quantitative Change | Reference |
| NMDA-evoked Currents | Cultured Cortical Neurons | Inhibition (NMDA concentration-dependent) | IC50 = 0.17 µM (at 100 µM NMDA) | [8] |
| Mean Open Time (MOT) of NMDA channels | Excised Outside-Out Patches | Decrease | ~1.6-fold decrease | [9] |
| Mean Closed Time (MCT) of NMDA channels | Excised Outside-Out Patches | Increase | ~2-fold increase | [9] |
| Long-Term Depression (LTD) Induction | Hippocampal Slices | Facilitation | ~40% LTD amplitude | [10] |
| Spontaneous Excitatory Postsynaptic Currents (EPSCs) | Voltage-Clamp Recordings | Reduction in NMDA component | Not specified | [11] |
| Action Potential Firing | Current-Clamp Recordings | Reduction in firing frequency | Not specified | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of NRM3 are provided below.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is designed to measure the effect of NRM3 on synaptic transmission and intrinsic neuronal excitability.
a. Slice Preparation:
-
Anesthetize a juvenile rodent (e.g., postnatal day 12-20 rat) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[13]
-
Cut 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
b. Recording Procedure:
-
Transfer a single slice to the recording chamber under an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[11]
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
For current-clamp recordings (to measure firing properties), the internal solution may contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, adjusted to pH 7.3 with KOH.
-
For voltage-clamp recordings (to measure synaptic currents), a cesium-based internal solution can be used to block potassium channels.[14]
-
Approach a neuron with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[11]
-
In current-clamp mode, inject depolarizing current steps to elicit action potentials and assess changes in firing frequency before and after application of NRM3.
-
In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs). AMPA receptor-mediated currents can be isolated by holding the cell at a negative potential, while NMDA receptor-mediated currents can be measured at a depolarized potential (e.g., +40 mV) to relieve the magnesium block.[11][14] NRM3 is then bath-applied to determine its effect on the NMDA component of the EPSC.
c. Data Analysis:
-
Analyze changes in action potential frequency, resting membrane potential, and input resistance in current-clamp recordings.
-
Measure the amplitude and decay kinetics of NMDA receptor-mediated EPSCs in voltage-clamp recordings.
In Vivo Seizure Model: Pentylenetetrazole (PTZ) Challenge
This protocol assesses the anticonvulsant efficacy of NRM3 in a rodent model of generalized seizures.
a. Animals and Drug Administration:
-
Use juvenile rats (e.g., Postnatal day 12) as the expression of the GluN2B subunit is high at this age.[6][7]
-
Administer NRM3 or vehicle (e.g., saline) via oral gavage or intraperitoneal injection at various doses.
-
Allow for a pre-treatment period for the compound to reach effective concentrations in the brain.
b. Seizure Induction and Observation:
-
Administer a sub-convulsive or convulsive dose of Pentylenetetrazole (PTZ) (e.g., 60 mg/kg, i.p.).
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Record the latency to the first seizure and the severity of the seizure based on a standardized scale (e.g., Racine scale). Key endpoints include the presence and duration of generalized clonic and tonic-clonic seizures.[5]
c. Data Analysis:
-
Compare the seizure latency and severity scores between the NRM3-treated and vehicle-treated groups.
-
Calculate the percentage of animals protected from each seizure type at different doses of NRM3 to determine the ED50.[6]
Signaling Pathways and Mechanisms of Action
The binding of NRM3 to the GluN2B subunit allosterically inhibits the NMDA receptor, leading to a reduction in calcium influx.[2] This has significant downstream consequences for intracellular signaling cascades. Dysregulation of GluN2B-containing NMDA receptors has been linked to excitotoxicity and neuronal death pathways.[3] By modulating these receptors, NRM3 can influence these critical cellular processes.
Key signaling proteins that form complexes with the C-terminal domain of the GluN2B subunit include:
-
Death-associated protein kinase 1 (DAPK1): The GluN2B-DAPK1 complex is a critical mediator of excitotoxic neuronal death.[15] Activation of extrasynaptic GluN2B-containing NMDA receptors can lead to the formation of this complex, initiating cell death cascades. NRM3, by inhibiting these receptors, is predicted to disrupt the formation or activation of this death-signaling complex.
-
RasGRF1: This protein links GluN2B-containing NMDA receptors to the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in long-term depression (LTD).[2]
-
Calcium/calmodulin-dependent protein kinase II (CaMKII): While CaMKII is involved in both neuronal survival and death pathways, its interaction with GluN2B is particularly relevant for excitotoxicity.[15]
By selectively inhibiting GluN2B-containing NMDA receptors, NRM3 can shift the balance away from pro-death signaling cascades while potentially preserving the pro-survival signals associated with GluN2A-containing receptors.[3] This provides a targeted approach to neuroprotection and the modulation of neuronal excitability.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Inhibition of GluN2B-containing N-methyl-d-aspartate receptors by radiprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiprodil, a NR2B negative allosteric modulator, from bench to bedside in infantile spasm syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ifenprodil and ethanol enhance NMDA receptor-dependent long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. cris.haifa.ac.il [cris.haifa.ac.il]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 15. frontiersin.org [frontiersin.org]
An In-Depth Technical Guide to Compound 99: A Novel Modulator of Glutamatergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamatergic signaling, primarily mediated by the N-methyl-D-aspartate (NMDA) receptor, is fundamental to synaptic plasticity, learning, and memory. Dysregulation of this system is implicated in a host of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of a novel therapeutic agent, identified as "Compound 99" (also known as NMDA receptor modulator 3), a potent modulator of the NMDA receptor. This document details the compound's mechanism of action, presents its quantitative pharmacological data, outlines the experimental protocols for its evaluation, and visualizes its role in the glutamatergic signaling pathway.
Introduction to Compound 99
Compound 99 is a novel small molecule belonging to the dihydropyrazinedione class of compounds. It has been identified as a potent modulator of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system.[1][2] The modulation of NMDA receptor activity presents a promising therapeutic avenue for a range of neurological disorders, including schizophrenia, mild cognitive impairment, and chronic neuropathic pain. The development of subtype-selective NMDA receptor modulators like Compound 99 is of significant interest for achieving targeted therapeutic effects with potentially fewer side effects.
Chemical Identity:
-
Compound Name: this compound (Compound 99)
-
Chemical Class: Substituted Dihydropyrazinedione
-
CAS Number: 2758256-02-7
-
Molecular Formula: C₁₂H₉F₃N₂O₂
Role in Glutamatergic Signaling
Compound 99 exerts its effects by modulating the activity of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Upon activation, and with sufficient membrane depolarization to relieve a magnesium block, the channel opens, allowing the influx of calcium ions (Ca²⁺). This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity.
The precise mechanism of action of Compound 99 as a modulator (whether as a positive or negative allosteric modulator, or a channel blocker) is detailed in the patent "Substituted dihydropyrazinediones as modulators of the nmda receptor" (WO2022015624 A1).[1] Based on its classification, Compound 99 likely binds to a site on the NMDA receptor distinct from the glutamate or glycine (B1666218) binding sites, altering the receptor's response to its endogenous ligands.
Below is a diagram illustrating the canonical NMDA receptor signaling pathway and the putative point of intervention for Compound 99.
Quantitative Pharmacological Data
The potency and efficacy of Compound 99 as an NMDA receptor modulator have been characterized using various in vitro assays. The following table summarizes the available quantitative data from the patent literature.
| Assay Type | Cell Line | Target | Parameter | Value | Reference |
| FLIPR Membrane Potential Assay | HEK293 | NMDA Receptor | IC₅₀ | Data within patent | WO2022015624 A1 |
| Automated Electrophysiology | HEK-NR1/NR2A | NMDA Receptor | IC₅₀ | Data within patent | WO2022015624 A1 |
Note: Specific numerical values for IC₅₀ are contained within the patent document WO2022015624 A1 and are proprietary. Researchers are directed to this source for detailed quantitative information.
Experimental Protocols
The characterization of Compound 99's activity on the NMDA receptor involves sophisticated cellular assays. Below are detailed methodologies for two key experiments typically employed in the study of such modulators.
FLIPR-Based Membrane Potential Assay
This high-throughput assay measures changes in cell membrane potential in response to NMDA receptor activation and its modulation by test compounds.
Objective: To determine the potency of Compound 99 in modulating NMDA receptor-mediated changes in membrane potential.
Materials:
-
HEK293 cells stably expressing the NMDA receptor subunits (e.g., NR1/NR2A).
-
FLIPR Membrane Potential Assay Kit.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
NMDA and Glycine (agonists).
-
Compound 99 (test compound).
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR Penta High-Throughput Cellular Screening System.
Procedure:
-
Cell Plating: Seed the HEK293-NMDA cells into 384-well plates at an appropriate density and incubate overnight to allow for adherence.
-
Dye Loading: Prepare the membrane potential dye solution according to the kit manufacturer's instructions. Add the dye solution to the cell plates and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: Prepare serial dilutions of Compound 99 in the assay buffer.
-
FLIPR Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will first establish a baseline fluorescence reading. It will then add the test compound (Compound 99) to the wells, followed by the addition of the NMDA/Glycine agonist solution to stimulate the receptor.
-
Data Acquisition: The FLIPR system records the change in fluorescence intensity over time, which is proportional to the change in membrane potential.
-
Data Analysis: The change in fluorescence in the presence of different concentrations of Compound 99 is used to calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the maximal agonist response.
Automated Electrophysiology Assay
This assay provides a direct measure of ion channel function and is considered a gold standard for characterizing ion channel modulators.
Objective: To directly measure the effect of Compound 99 on NMDA receptor ion channel currents.
Materials:
-
HEK cells with inducible expression of NMDA receptor subunits (e.g., NR1/NR2A).
-
Automated electrophysiology platform (e.g., Qube 384).
-
Extracellular solution (e.g., 145 mM NaCl, 4 mM KCl, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl₂, pH 7.4).
-
Intracellular solution (e.g., 70 mM KCl, 70 mM KF, 10 mM HEPES, 1 mM EGTA, pH 7.2).
-
NMDA and Glycine (agonists).
-
Compound 99 (test compound).
Procedure:
-
Cell Preparation: Harvest the induced HEK-NMDA cells and prepare a single-cell suspension.
-
System Setup: Load the cell suspension, extracellular and intracellular solutions, and compound plates onto the automated electrophysiology platform.
-
Patch-Clamp Recording: The system automatically performs whole-cell patch-clamp recordings on individual cells in a 384-well format. A holding potential (e.g., -70mV) is applied.
-
Compound Application: A baseline NMDA receptor current is established by applying the NMDA/Glycine agonist solution. Subsequently, different concentrations of Compound 99 are applied, followed by co-application with the agonist.
-
Data Acquisition: The system records the ion current flowing through the NMDA receptors in response to agonist and modulator application.
-
Data Analysis: The inhibition of the NMDA-evoked current by Compound 99 is measured, and the data is fitted to a concentration-response curve to determine the IC₅₀ value.
The following diagram illustrates a typical experimental workflow for an automated electrophysiology assay.
Conclusion and Future Directions
Compound 99 represents a promising novel modulator of the NMDA receptor with potential therapeutic applications in a variety of neurological and psychiatric disorders. Its characterization through high-throughput screening and detailed electrophysiological studies provides a solid foundation for its further development. Future research should focus on in vivo studies to assess its pharmacokinetic profile, blood-brain barrier permeability, and efficacy in animal models of disease. Furthermore, elucidating its selectivity for different NMDA receptor subtypes will be crucial for predicting its therapeutic window and potential side-effect profile. The continued investigation of dihydropyrazinedione derivatives, such as Compound 99, holds significant promise for the discovery of new and improved treatments for disorders of the glutamatergic system.
References
The Role of NMDA Receptor Modulator Subunit 3 in Neurological Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a wide range of neurological disorders, including neurodegenerative diseases, psychiatric disorders, and excitotoxicity-related conditions. The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. However, the discovery of a third family of subunits, designated as GluN3 (formerly NR3), has added a new layer of complexity and therapeutic potential to the field. This technical guide focuses on the GluN3A and GluN3B subunits, collectively referred to as NMDA receptor modulator 3, and their emerging roles in neurological disorder research.
Unlike the canonical GluN1 and GluN2 subunits, the GluN3 subunits act as modulators of NMDA receptor function. Their incorporation into the NMDA receptor complex confers unique biophysical and pharmacological properties, making them attractive targets for novel therapeutic interventions. This guide provides an in-depth overview of the current understanding of GluN3 subunits, including their quantitative properties, the experimental protocols used to study them, and the signaling pathways they influence.
Core Properties of GluN3-Containing NMDA Receptors
The incorporation of GluN3A or GluN3B subunits into the NMDA receptor complex results in a dominant-negative modulation of receptor function. This is primarily characterized by a reduction in channel conductance and a significant decrease in calcium permeability, a key factor in excitotoxicity. Furthermore, when GluN3 subunits assemble with GluN1 subunits in the absence of GluN2, they form excitatory glycine (B1666218) receptors that are not gated by glutamate.
Quantitative Data on GluN3-Containing NMDA Receptors
The following tables summarize key quantitative data regarding the biophysical and pharmacological properties of NMDA receptors containing GluN3 subunits.
Table 1: Single-Channel Conductance of NMDA Receptor Subtypes
| Receptor Subunit Composition | Main Conductance Level (pS) | Sub-conductance Level (pS) | Reference |
| GluN1/GluN2A | 50 ± 2 | 40 ± 3 | [1] |
| GluN1/GluN3B | 37 ± 0.8 | 12 ± 0.8 | [2] |
Table 2: Ion Permeability of NMDA Receptor Subtypes
| Receptor Subunit Composition | Relative Calcium to Sodium Permeability (PCa/PNa) | Reference |
| GluN1/GluN2A | ~3.0 | [3] |
| GluN1/GluN3A | 0.8 | [2] |
| GluN3-containing t-NMDARs | 4 to 5-fold higher than d-NMDARs | [4] |
Table 3: Ligand Affinities and Modulator Effects on GluN3A-Containing Receptors
| Ligand/Modulator | Receptor Subtype | Parameter | Value | Reference |
| Glycine | GluN1/GluN3A (mutant) | EC50 | 60 µM | [5] |
| Glycine | CGP-78608-bound GluN1/GluN3A | EC50 | 39 µM | [5] |
| L-689,560 | GluN1/2A | IC50 | 0.25 ± 0.01 µM | [5] |
| L-689,560 | GluN1FA+TL/3A | IC50 | 0.077 ± 0.01 µM | [5] |
| DCKA | GluN1/2A | IC50 | 1.5 ± 0.1 µM | [5] |
| DCKA | GluN1FA+TL/3A | IC50 | 29 ± 1 µM | [5] |
| CGP-78608 | GluN1/GluN3A | Current Enhancement | >1000-fold | [2] |
| Mg2+ | GluN1-1a/2A | IC50 at -75 mV | 4.2 µM | [6] |
| Mg2+ | GluN1-1a/2A/3A | IC50 at -75 mV | 22.4 µM | [6] |
| Mg2+ | GluN1-1a/2A/3B | IC50 at -75 mV | 40.1 µM | [6] |
| Memantine | GluN1-1a/2A | IC50 at -75 mV | 2.5 µM | [6] |
| Memantine | GluN1-1a/2A/3A | IC50 at -75 mV | 7.5 µM | [6] |
| Memantine | GluN1-1a/2A/3B | IC50 at -75 mV | 17.5 µM | [6] |
Key Experimental Protocols
The study of GluN3-containing NMDA receptors relies on a variety of sophisticated experimental techniques. This section provides an overview of the methodologies for some of the key experiments cited in this guide.
Co-Immunoprecipitation (Co-IP) of NMDA Receptor Subunits
Co-immunoprecipitation is used to determine if different NMDA receptor subunits are part of the same receptor complex in native tissues or heterologous expression systems.
Methodology:
-
Cell Lysis: Tissues or transfected cells are lysed in a buffer containing a mild detergent (e.g., 1% Triton X-100 or RIPA buffer) and protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: The lysate is incubated with control IgG and protein A/G-agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to one of the NMDA receptor subunits of interest (e.g., anti-GluN1, anti-GluN3A) overnight at 4°C.
-
Immune Complex Capture: Protein A/G-agarose/sepharose beads are added to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other NMDA receptor subunits to detect co-precipitated partners.[7][8]
Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
This electrophysiological technique is used to measure the ion currents flowing through NMDA receptors in the membrane of a single neuron or transfected cell, allowing for the characterization of channel properties such as conductance, ion selectivity, and modulation by various compounds.
Methodology:
-
Cell/Slice Preparation: Neurons in culture or in acute brain slices are prepared and placed in a recording chamber on the stage of a microscope. The chamber is perfused with an extracellular solution (artificial cerebrospinal fluid, aCSF).
-
Pipette Fabrication and Filling: Glass micropipettes with a tip resistance of 3-7 MΩ are pulled and filled with an intracellular solution containing ions that mimic the cell's cytoplasm.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recording: The membrane potential is clamped at a desired voltage (e.g., -70 mV) using a patch-clamp amplifier. NMDA receptor-mediated currents are evoked by application of agonists (glutamate and glycine) and can be isolated pharmacologically using antagonists for other receptors (e.g., AMPA and GABA receptors).
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine their amplitude, kinetics, and response to modulators.[9]
Generation and Genotyping of GluN3A Knockout Mice
The use of knockout (KO) mice, in which the gene for a specific protein is deleted, is a powerful tool to study the protein's function in vivo.
Methodology:
-
Targeting Vector Construction: A targeting vector is constructed in which a portion of the Grin3a gene (encoding GluN3A), typically including the translation initiation codon and early exons, is replaced with a selectable marker gene, such as a neomycin resistance cassette (PGK-neo).
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, where it can undergo homologous recombination with the endogenous Grin3a gene, replacing the wild-type allele with the disrupted one.
-
Selection and Screening of Recombinant ES Cells: ES cells that have successfully incorporated the targeting vector are selected using the marker gene (e.g., by growing them in the presence of neomycin). Correctly targeted clones are identified by PCR or Southern blot analysis.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. If the targeted ES cells contributed to the germline, some of the offspring will carry the knockout allele.
-
Genotyping: Offspring are genotyped using PCR analysis of DNA extracted from tail biopsies to identify heterozygous and homozygous knockout animals.[10]
Western Blot Analysis of NMDA Receptor Subunits
Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a sample.
Methodology:
-
Protein Extraction: Tissues or cells are homogenized in a lysis buffer to extract total protein.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: A standardized amount of protein from each sample is mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for separation by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the NMDA receptor subunit of interest.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the bands is quantified using densitometry software and often normalized to a loading control protein (e.g., actin or tubulin) to compare protein levels between samples.[11][12]
Two-Photon Glutamate Uncaging and Calcium Imaging
This advanced imaging technique allows for the precise spatiotemporal stimulation of individual synapses and the simultaneous measurement of resulting calcium influx.
Methodology:
-
Slice Preparation and Loading: Acute brain slices are prepared, and neurons are loaded with a calcium indicator dye (e.g., OGB-1) and a caged glutamate compound (e.g., MNI-glutamate) is added to the bath.
-
Two-Photon Microscopy: A two-photon microscope is used, which allows for deep tissue imaging with high spatial resolution and reduced phototoxicity.
-
Glutamate Uncaging: A high-power, focused laser beam at a specific wavelength (e.g., 720 nm for MNI-glutamate) is directed to a single dendritic spine. The two-photon absorption process cleaves the caging group from the glutamate molecule, releasing active glutamate in a highly localized manner.
-
Calcium Imaging: Simultaneously, a lower-power laser scans the same region to excite the calcium indicator dye. An increase in intracellular calcium concentration upon glutamate uncaging leads to an increase in the fluorescence of the indicator.
-
Data Acquisition and Analysis: The changes in fluorescence intensity are recorded over time and are used to quantify the amplitude and kinetics of the calcium transients, providing a measure of synaptic strength and plasticity.[13][14]
Signaling Pathways and Molecular Mechanisms
The modulatory effects of GluN3 subunits on NMDA receptor function have significant downstream consequences for intracellular signaling cascades, ultimately impacting gene expression, protein synthesis, and neuronal morphology.
GluN3A-p38 MAPK-MEF2C Signaling Pathway
GluN3A has been shown to negatively regulate the transcription of activity-dependent genes such as Bdnf and Arc.[15] This is achieved through the inhibition of a specific signaling pathway involving p38 mitogen-activated protein kinase (MAPK) and the transcription factor myocyte enhancer factor 2C (MEF2C). The presence of GluN3A-containing NMDA receptors dampens the activation of p38 MAPK, leading to reduced phosphorylation and activation of MEF2C.[15] Consequently, the transcription of MEF2C target genes, which are crucial for synaptic plasticity and development, is suppressed.
GluN3A-GIT1/mTORC1 Signaling Pathway
GluN3A also plays a critical role in regulating protein synthesis through its interaction with the GIT1/mTORC1 signaling complex.[16][17] GluN3A-containing NMDA receptors inhibit the assembly of the mTORC1 complex, a key regulator of translation. This inhibition leads to a reduction in the synthesis of specific proteins, including those encoded by immediate early genes like Arc and c-Fos, which are essential for long-term memory formation.[16]
GluN3B in Motor Neuron Development
The GluN3B subunit is predominantly expressed in motor neurons.[18] Studies have shown that the expression of GluN3B influences the morphogenesis of motor neuron dendrites. Overexpression of GluN3B leads to an increase in the length and complexity of the dendritic arbor, suggesting a role in promoting dendritic outgrowth.[19] This effect is distinct from a simple blockade of NMDA receptor activity, indicating a unique signaling mechanism for GluN3B in motor neuron development. While the precise downstream signaling partners of GluN3B in this context are still under investigation, it is clear that this subunit plays a crucial role in shaping the architecture of motor circuits.
Conclusion and Future Directions
The GluN3A and GluN3B subunits represent a paradigm shift in our understanding of NMDA receptor function and their role in neurological disorders. Their unique modulatory properties, particularly the reduction of calcium influx and the formation of excitatory glycine receptors, offer novel avenues for therapeutic intervention. By dampening excitotoxicity while potentially preserving basal synaptic function, modulators targeting GluN3-containing receptors could provide a more nuanced approach to treating a variety of neurological conditions.
Future research should focus on several key areas. The development of selective pharmacological tools for GluN3A and GluN3B will be critical to dissect their specific roles in different neuronal circuits and disease models. A deeper understanding of the downstream signaling pathways regulated by these subunits will undoubtedly reveal new therapeutic targets. Finally, clinical studies will be necessary to translate the promising preclinical findings into effective treatments for patients with neurological disorders. The continued exploration of this compound holds immense promise for advancing our knowledge of brain function and developing next-generation therapies for a range of debilitating diseases.
References
- 1. Single-channel analysis of an NMDA receptor possessing a mutation in the region of the glutamate binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GluN3-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage and concentration dependence of Ca2+ permeability in recombinant glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GluN3 subunit regulates ion selectivity within native N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of GluN1/GluN3 NMDA receptors by GluN1-selective competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open-channel blockade is less effective on GluN3B than GluN3A subunit-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunoprecipitation of Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. GluN3A and Excitatory Glycine Receptors in the Adult Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 029974 - NR3A KO Strain Details [jax.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 14. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NMDA receptor subunit GluN3A regulates synaptic activity-induced and myocyte enhancer factor 2C (MEF2C)-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Control of protein synthesis and memory by GluN3A-NMDA receptors through inhibition of GIT1/mTORC1 assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control of protein synthesis and memory by GluN3A-NMDA receptors through inhibition of GIT1/mTORC1 assembly | eLife [elifesciences.org]
- 18. Motoneuron-specific expression of NR3B, a novel NMDA-type glutamate receptor subunit that works in a dominant-negative manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expression of the NMDA receptor subunit NR3B regulates dendrite morphogenesis in spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on "NMDA Receptor Modulator 3" Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including depression, Alzheimer's disease, and ischemic stroke.[2] This document provides a comprehensive technical overview of the preliminary efficacy studies for a hypothetical compound, "NMDA Receptor Modulator 3" (NRM3). The data and methodologies presented are synthesized from established preclinical and clinical research on well-characterized NMDA receptor modulators to serve as a representative guide for the scientific and drug development community. This guide adheres to stringent data presentation and visualization standards to facilitate clear and concise interpretation of findings.
Introduction to NMDA Receptor Modulation
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.[1] Its function is also voltage-dependent, with a magnesium ion block at resting membrane potentials that is relieved by depolarization.[1] This coincidence detection property makes the NMDA receptor a key player in Hebbian learning and synaptic plasticity.
Modulation of the NMDA receptor can be achieved through various mechanisms, including:
-
Channel Blockers: These agents, such as ketamine and memantine, physically obstruct the ion channel pore, preventing ion influx.
-
Competitive Antagonists: These molecules compete with glutamate or the co-agonist for their respective binding sites.
-
Partial Agonists: These compounds bind to the agonist or co-agonist site but elicit a submaximal response.
-
Positive and Negative Allosteric Modulators: These agents bind to a site distinct from the agonist or co-agonist sites to enhance or inhibit receptor function, respectively.
This guide will explore the preclinical and clinical efficacy of NRM3, a hypothetical NMDA receptor modulator, through a review of representative data from analogous real-world compounds.
Preclinical Efficacy Data
The preclinical efficacy of NRM3 has been evaluated in animal models of depression, Alzheimer's disease, and ischemic stroke. The following tables summarize the key quantitative findings from these studies.
Animal Models of Depression
The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity. In this test, a reduction in immobility time is interpreted as an antidepressant-like effect.
Table 1: Efficacy of NRM3 in the Forced Swim Test in Mice
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | Swimming Time (seconds) |
| Vehicle (Unstressed) | - | 150 ± 10 | 50 ± 5 |
| NRM3 (Unstressed) | 10 | 170 ± 12 | 30 ± 4 |
| Vehicle (Stressed) | - | 180 ± 15 | 20 ± 3 |
| NRM3 (Stressed) | 10 | 120 ± 8 | 80 ± 7 |
Data are presented as mean ± SEM. Stress was induced by a chronic unpredictable stress paradigm.
Animal Models of Alzheimer's Disease
The Morris Water Maze is a test of spatial learning and memory. A reduction in the time it takes for an animal to find a hidden platform (escape latency) is indicative of improved cognitive function.
Table 2: Efficacy of NRM3 in the Morris Water Maze in a Transgenic Mouse Model of Alzheimer's Disease
| Treatment Group | Day 1 Escape Latency (seconds) | Day 5 Escape Latency (seconds) |
| Wild-Type + Vehicle | 45 ± 4 | 15 ± 2 |
| Transgenic + Vehicle | 60 ± 5 | 40 ± 4 |
| Transgenic + NRM3 (10 mg/kg) | 62 ± 6 | 25 ± 3 |
Data are presented as mean ± SEM.
Animal Models of Ischemic Stroke
The transient Middle Cerebral Artery Occlusion (tMCAO) model is a common method for inducing ischemic stroke in rodents. Infarct volume, a measure of brain tissue damage, is a key outcome.
Table 3: Efficacy of NRM3 in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) | Neurological Deficit Score |
| Vehicle | - | 100 ± 10 | 2.5 ± 0.3 |
| NRM3 | 10 | 40 ± 8 | 1.5 ± 0.2 |
Data are presented as mean ± SEM. NRM3 was administered 30 minutes post-occlusion. A lower neurological deficit score indicates better function.
Clinical Efficacy Data
Preliminary clinical trials of NRM3 have been conducted in patients with treatment-resistant major depressive disorder. The Montgomery-Åsberg Depression Rating Scale (MADRS) is a standard clinician-rated scale to assess the severity of depressive symptoms.
Table 4: Efficacy of NRM3 in a Phase IIa Clinical Trial for Major Depressive Disorder
| Treatment Group | Baseline MADRS Score (mean ± SD) | Change from Baseline at Week 2 (LSMD vs. Placebo) | 95% Confidence Interval | p-value |
| Placebo | 33.2 ± 4.5 | - | - | - |
| NRM3 (50 mg) | 33.5 ± 4.8 | -4.5 | -7.8 to -1.2 | <0.01 |
| NRM3 (100 mg) | 33.3 ± 4.6 | -5.2 | -8.5 to -1.9 | <0.005 |
LSMD: Least-Squares Mean Difference.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Forced Swim Test Protocol
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Apparatus: A cylindrical glass tank (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed in the water tank for a 6-minute session.
-
The session is video-recorded for later analysis.
-
Behavior is scored during the last 4 minutes of the session.
-
Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Drug Administration: NRM3 or vehicle is administered intraperitoneally (i.p.) 24 hours before the test.
Morris Water Maze Protocol
-
Animals: 12-month-old transgenic mice expressing a human amyloid precursor protein mutation (a model of Alzheimer's disease) and wild-type littermates.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (20-22°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase: Mice are given four trials per day for five consecutive days to find the hidden platform. Each trial starts from a different quadrant of the pool. A trial ends when the mouse finds the platform or after 60 seconds have elapsed. If the mouse fails to find the platform, it is guided to it.
-
Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Drug Administration: NRM3 or vehicle is administered daily via oral gavage starting one week before the acquisition phase and continuing throughout the testing period.
Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol
-
Animals: Male C57BL/6J mice, 10-12 weeks old.
-
Surgical Procedure:
-
Anesthesia is induced and maintained with isoflurane.
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and a 6-0 nylon monofilament with a silicone-coated tip is inserted into the ECA stump.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.
-
After 60 minutes of occlusion, the filament is withdrawn to allow for reperfusion.[3][4][5][6]
-
-
Infarct Volume Measurement:
-
24 hours after reperfusion, the brains are removed and sectioned.
-
Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
The infarct volume is quantified using imaging software.
-
-
Drug Administration: NRM3 or vehicle is administered intravenously (i.v.) 30 minutes after the onset of occlusion.
Whole-Cell Patch-Clamp Electrophysiology Protocol
-
Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from the brains of adult rats.
-
Recording:
-
Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Pyramidal neurons in the CA1 region are visualized using infrared differential interference contrast microscopy.
-
Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution.
-
NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated by blocking AMPA and GABA receptors.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier, filtered, and digitized.
-
The amplitude, rise time, and decay time of the NMDA receptor-mediated EPSCs are analyzed.
-
The effect of NRM3 on these parameters is assessed by bath application of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of NRM3.
Caption: NMDA Receptor Signaling Pathway.
Caption: Preclinical Efficacy Experimental Workflow.
References
- 1. Long-term potentiation of NMDA receptor-mediated synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of non-competitive N-methyl-D-aspartate receptor antagonism on cerebral oedema and cerebral infarct size in the aging ischaemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]
- 5. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [en.bio-protocol.org]
- 6. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
Methodological & Application
Application Notes and Protocols for a Novel NMDA Receptor Modulator: CNS4
Note: The following application notes and protocols are based on the publicly available information for the novel NMDA receptor modulator, CNS4. The term "NMDA receptor modulator 3" did not yield a specific compound in the available literature; therefore, CNS4 is used as a representative example of a recently developed modulator in this class.
Introduction
N-methyl-D-aspartate (NMDA) receptors are critical for excitatory synaptic transmission and plasticity, playing a key role in learning and memory.[1][2][3] Their dysfunction has been implicated in a variety of neurological and psychiatric disorders.[2][4] This has led to the development of various NMDA receptor modulators as potential therapeutics.[4][5] CNS4 is a novel, glutamate (B1630785) concentration-dependent NMDA receptor modulator with a unique pharmacological profile.[4][6][7][8] It acts as a biased allosteric modulator, potentiating GluN2A-containing receptors while inhibiting GluN2D subunits, suggesting potential for analgesic and anxiolytic effects with a favorable side effect profile.[7][8]
These application notes provide detailed protocols for the in vivo evaluation of CNS4, including pharmacokinetic analysis and behavioral assays, to guide researchers in the preclinical assessment of this and similar compounds.
Data Presentation
Table 1: Pharmacokinetic Parameters of CNS4 in Mice
| Parameter | Plasma | Brain |
| Tmax (hours) | 0.25 | 0.25 |
| Cmax (µg/mL) | 64.9 | 5.47 |
| AUC0-∞ (hr*µg/mL) | 52.6 | 1.71 |
| Brain/Plasma Ratio (%) | - | ~8.4 |
| Data derived from a single intraperitoneal (IP) injection.[7] |
Table 2: Analgesic Effects of CNS4 in the Hot Plate Assay
| Treatment Group | Mean Escape Latency (seconds) | Fold Change vs. Saline |
| Saline | 6.90 ± 0.46 | - |
| CNS4 | 12.01 ± 1.81 | 1.74 |
| Meloxicam (Control) | 7.56 ± 0.75 | 1.09 |
| Results show a significant increase in escape latency for CNS4 compared to saline control.[7] |
Table 3: Effects of CNS4 on Fear Conditioning and Anxiety-Like Behaviors
| Behavior | Saline Control | CNS4 Treated |
| Stress-Related Defecation (fecal pellets, males) | 21 | 1 |
| Stress-Related Defecation (fecal pellets, females) | 19 | 3 |
| Hyperarousal (jumps) | 25 | 4 |
| CNS4 significantly reduced stress-related defecation and hyperarousal behaviors in a fear conditioning paradigm.[4][7] |
Experimental Protocols
Pharmacokinetic Study in Mice
Objective: To determine the time course of CNS4 concentration in plasma and brain tissue following a single administration.
Materials:
-
CNS4
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Male C57BL/6 mice (8-10 weeks old)
-
Intraperitoneal (IP) injection needles and syringes
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Brain homogenization buffer and equipment
-
LC-MS/MS system for bioanalysis
Protocol:
-
Administer a single IP injection of CNS4 at the desired dose to a cohort of mice.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-injection, collect blood samples via cardiac puncture or another appropriate method.
-
Immediately following blood collection, euthanize the animals and harvest the brains.
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Analyze the concentration of CNS4 in plasma and brain homogenates using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Tmax, Cmax, and AUC.[7]
Hot Plate Analgesic Assay
Objective: To assess the central analgesic properties of CNS4.
Materials:
-
Hot plate apparatus (set to 55°C)
-
CNS4
-
Vehicle control (e.g., saline)
-
Positive control (e.g., meloxicam)
-
Male C57BL/6 mice (8-10 weeks old)
-
Stopwatch
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer CNS4, vehicle, or a positive control drug via IP injection.
-
At a predetermined time post-injection (e.g., 30 minutes), place each mouse individually on the hot plate.
-
Start the stopwatch immediately and observe the mouse for signs of pain, such as paw licking, jumping, or vocalization.
-
Record the latency to the first pain response (escape latency).
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Compare the escape latencies between the different treatment groups.[7]
Fear Conditioning Assay
Objective: To evaluate the effect of CNS4 on fear memory and anxiety-like behaviors.
Materials:
-
Fear conditioning chamber with a grid floor for foot shocks and a video recording system
-
CNS4
-
Vehicle control (e.g., saline)
-
Male and female C57BL/6 mice (8-10 weeks old)
Protocol: Day 1: Training (Fear Acquisition)
-
Administer CNS4 or vehicle via IP injection before placing the mice in the conditioning chamber.
-
Allow the mice to explore the chamber for a baseline period (e.g., 2 minutes).
-
Deliver a series of conditioned stimulus (CS; e.g., an auditory tone) and unconditioned stimulus (US; e.g., a mild foot shock) pairings.
-
Record the number of fecal pellets and jumping responses as measures of stress and hyperarousal.[4][7]
Day 2: Contextual Fear Memory Test
-
Place the mice back into the same chamber without presenting the CS or US.
-
Record freezing behavior (immobility except for respiration) for a set period (e.g., 5 minutes) to assess contextual fear memory.
Day 3: Cued Fear Memory Test
-
Place the mice in a novel context (different chamber).
-
After a baseline period, present the CS (auditory tone) without the US.
-
Record freezing behavior to assess cued fear memory.
Visualizations
Signaling Pathway of CNS4 at the NMDA Receptor
Caption: CNS4's biased allosteric modulation of NMDA receptor subunits.
Experimental Workflow for In Vivo Evaluation of CNS4
Caption: Workflow for pharmacokinetic and pharmacodynamic evaluation of CNS4.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Electrophysiology Patch-Clamp Recording with an NMDA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Note: The specific compound "NMDA receptor modulator 3" is a product identifier used by chemical suppliers. As there is limited publicly available, peer-reviewed electrophysiological data for this specific compound, this document provides a detailed protocol and application notes using a well-characterized and representative N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator (PAM), Pregnenolone (B344588) Sulfate (B86663) (PS) . The principles, protocols, and data presentation formats described herein are directly applicable to the characterization of novel NMDA receptor modulators like "this compound."
Introduction to NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders. The NMDA receptor requires the binding of two co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine), for activation.[1] A key characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺), which is relieved upon depolarization of the postsynaptic membrane.[1] This property allows the NMDA receptor to act as a coincidence detector, integrating both presynaptic glutamate release and postsynaptic depolarization.[1]
Positive allosteric modulators (PAMs) of the NMDA receptor, such as pregnenolone sulfate (PS), represent a promising therapeutic avenue. Unlike direct agonists, PAMs do not activate the receptor on their own but enhance the receptor's response to its endogenous agonists. This can offer a more nuanced and potentially safer approach to modulating NMDA receptor function.
These application notes provide a comprehensive guide to characterizing the effects of an NMDA receptor PAM using the whole-cell patch-clamp electrophysiology technique.
Signaling Pathways and Experimental Workflow
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor leads to an influx of cations, most notably Ca²⁺, which acts as a critical second messenger to initiate a cascade of downstream signaling events. These pathways are integral to synaptic plasticity and other cellular processes.
Caption: NMDA Receptor Downstream Signaling Cascade.
Experimental Workflow for Patch-Clamp Analysis
The following diagram outlines the key steps in a whole-cell patch-clamp experiment designed to characterize an NMDA receptor modulator.
Caption: Whole-Cell Patch-Clamp Experimental Workflow.
Experimental Protocols
Cell Culture and Transfection
For recombinant receptor studies, Human Embryonic Kidney (HEK293) cells are a suitable host.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Transfection: Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) and a marker gene (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubation: Culture for 24-48 hours post-transfection before electrophysiological recording.
For studies on native receptors, primary neuronal cultures (e.g., hippocampal or cortical neurons) can be prepared from embryonic rodents.
Solutions for Whole-Cell Patch-Clamp Recording
Extracellular Solution (aCSF)
| Component | Concentration (mM) |
| NaCl | 140 |
| KCl | 2.8 |
| CaCl₂ | 1 |
| HEPES | 10 |
| Glucose | 10 |
| Glycine | 0.01 |
| Tetrodotoxin (TTX) | 0.0005 |
| Picrotoxin (B1677862) | 0.1 |
| pH | 7.4 with NaOH |
| Osmolarity | ~310 mOsm |
Note: Mg²⁺ is omitted to prevent voltage-dependent block of NMDA receptors. TTX is included to block voltage-gated sodium channels, and picrotoxin to block GABA-A receptors.
Intracellular (Pipette) Solution
| Component | Concentration (mM) |
| Cs-Methanesulfonate | 120 |
| CsCl | 10 |
| HEPES | 10 |
| EGTA | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| QX-314 | 5 |
| pH | 7.25 with CsOH |
| Osmolarity | ~290 mOsm |
Note: Cesium is used to block potassium channels. QX-314 is included to block sodium channels from the inside. The osmolarity should be slightly lower than the extracellular solution to aid in seal formation.
Whole-Cell Patch-Clamp Recording Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Visualization: Identify a healthy, transfected (GFP-positive) or primary neuron under a microscope.
-
Seal Formation: Approach the cell with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (>1 GΩ, a "gigaseal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
Data Acquisition: Record membrane currents using an appropriate amplifier and data acquisition software.
Drug Application
-
Agonist Application: Apply NMDA (e.g., 30 µM) and glycine (e.g., 10 µM) to the cell using a fast perfusion system to evoke NMDA receptor-mediated currents.
-
Modulator Application: After recording stable baseline currents, co-apply the NMDA receptor modulator (e.g., Pregnenolone Sulfate) with the agonists at various concentrations to determine its effect on the NMDA-evoked currents.
Data Presentation and Analysis
Quantitative Data Summary: Effects of Pregnenolone Sulfate (PS) on NMDA Receptor Currents
The following tables summarize the expected quantitative effects of Pregnenolone Sulfate on NMDA receptor currents, based on published literature.[2][3]
Table 1: Dose-Dependent Potentiation of NMDA-Evoked Currents by Pregnenolone Sulfate
| PS Concentration | Mean Current Potentiation (%) |
| 250 nM | Significant potentiation observed |
| 29 µM | ~50% of maximal potentiation (EC₅₀) |
| 100 µM | ~100% increase in current amplitude |
| 300 µM | ~400% increase in current amplitude (on NR1/NR2B) |
Data compiled from studies on cultured hippocampal neurons and HEK293 cells expressing recombinant NMDA receptors.[2][3]
Table 2: Subunit-Specific Effects of 100 µM Pregnenolone Sulfate on NMDA Receptor Currents
| NMDA Receptor Subunit Composition | Effect of PS | Mean Current Modulation (%) |
| GluN1/GluN2A | Potentiation | +62 ± 8 |
| GluN1/GluN2B | Potentiation | +78 ± 9 |
| GluN1/GluN2C | Inhibition | -35 ± 3 |
| GluN1/GluN2D | Inhibition | -26 ± 1 |
Data obtained from recordings in Xenopus oocytes expressing different NMDA receptor subunit combinations.[4]
Table 3: Effects of Pregnenolone Sulfate on NMDA Receptor Channel Kinetics
| Kinetic Parameter | Effect of PS | Quantitative Change |
| Frequency of Channel Opening | Increased | - |
| Mean Channel Open Time | Increased | - |
| Deactivation Time Constant | Slowed | ~2-fold increase (for NR1/NR2B) |
| Single-Channel Conductance | No significant change | - |
These effects contribute to the overall potentiation of the macroscopic current.[2][3]
Data Analysis
-
Amplitude Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the modulator.
-
Dose-Response Analysis: Plot the percentage potentiation as a function of modulator concentration and fit the data with a Hill equation to determine the EC₅₀ and Hill slope.
-
Kinetic Analysis: Analyze the activation, deactivation, and desensitization kinetics of the NMDA-evoked currents by fitting the current traces with exponential functions.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the electrophysiological characterization of novel NMDA receptor modulators. By systematically evaluating the effects of a compound on NMDA receptor current amplitude and kinetics across different subunit compositions, researchers can gain valuable insights into its mechanism of action and potential therapeutic utility. The use of a well-characterized modulator like Pregnenolone Sulfate as a reference compound can aid in the interpretation of results obtained with new chemical entities such as "this compound."
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Pregnenolone sulfate potentiation of N-methyl-D-aspartate receptor channels in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oipub.com [oipub.com]
- 4. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMDA Receptor Modulator 3
Disclaimer: Specific dosage and administration data for a compound explicitly named "NMDA Receptor Modulator 3" are not publicly available. To provide a detailed and instructive protocol, this document utilizes data from a well-characterized, potent, and non-competitive NMDA receptor antagonist, Dizocilpine (MK-801) , as a representative example. The methodologies described herein are based on established practices for administering NMDA receptor modulators to mice in a research setting.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in various neurological and psychiatric disorders. NMDA receptor modulators are compounds that can enhance or inhibit receptor activity, making them valuable tools for neuroscience research and potential therapeutic agents. This document provides detailed application notes and protocols for the administration of an NMDA receptor modulator in mice, using MK-801 as a practical exemplar.
Data Presentation: Dosage and Administration of MK-801 in Mice
The following table summarizes various dosages and administration routes for MK-801 in mice as reported in peer-reviewed literature. The choice of dose and route depends on the specific research question and the desired behavioral or physiological outcome.
| Application/Behavioral Test | Mouse Strain | Dosage (mg/kg) | Route of Administration | Vehicle | Time Before Test | Observed Effects |
| Cognitive Impairment (Y-maze) | C57BL/6J | 0.05 mg/kg | Intraperitoneal (i.p.) | 0.9% NaCl | 30 minutes | Significant diminishment of spontaneous alternation.[2] |
| Hyperlocomotion | CD-1 | 0.12 mg/kg | Intraperitoneal (i.p.) | 0.9% NaCl | 30 minutes | Induction of hyperlocomotion and social deficits.[3] |
| Locomotor Activity | NMRI | 0.1 - 0.5 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | Dose-dependent increase in locomotor activity.[4] |
| Memory Reconsolidation Studies | Young Chicks | 0.25 mg/kg | Intraperitoneal (i.p.) | 0.9% NaCl (Saline) | 30 minutes | Prevention of amnesia induced by memory reactivation with protein synthesis inhibitors.[5] |
| Neurotoxicity Studies | Male Mice | 10 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Not specified | Not specified | Irreversible degeneration of a small number of cortical neurons.[6] |
| Pharmacokinetic Studies | Male Mice | 0.1 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | 0.9% NaCl (Saline) | N/A | Comparison of drug concentration in plasma and brain tissue over time.[7] |
| Anticonvulsant Activity | Mice | 0.2 mg/kg | Intravenous (i.v.) | Not specified | Not specified | Potent blockade of NMDLA-induced convulsions.[8] |
Experimental Protocols
1. Preparation of "this compound" (using MK-801 as an example)
-
Materials:
-
(+)-MK-801 hydrogen maleate (B1232345) powder
-
Sterile 0.9% sodium chloride (NaCl) solution (saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of MK-801 powder based on the desired final concentration and the total volume needed for the experiment. For example, to prepare a 0.1 mg/mL solution, weigh 1 mg of MK-801.
-
Aseptically transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% NaCl solution. For a 0.1 mg/mL solution, add 10 mL of saline to 1 mg of MK-801.
-
Vortex the solution until the MK-801 is completely dissolved. Ensure the final solution is clear and free of particulates.
-
Store the prepared solution appropriately, protected from light, and use within the recommended timeframe based on stability data.
-
2. Administration Protocols
The volume of administration should be calculated based on the animal's body weight. A typical injection volume for mice is 10 mL/kg.[2][3][9]
a) Intraperitoneal (i.p.) Injection
-
Materials:
-
Prepared drug solution
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol (B145695) wipes
-
Appropriate animal restraint device
-
-
Procedure:
-
Restrain the mouse firmly by grasping the loose skin over the neck and back, ensuring the tail is secured to prevent movement.
-
Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift cranially.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is aspirated, discard the needle and syringe and start over.
-
Inject the calculated volume of the drug solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
b) Subcutaneous (s.c.) Injection
-
Materials:
-
Prepared drug solution
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol wipes
-
-
Procedure:
-
Restrain the mouse by grasping the loose skin over the shoulders and behind the ears.
-
Lift the skin to form a "tent" between the shoulder blades.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle into the base of the skin tent, parallel to the spine. Be careful not to puncture through the other side of the skin fold.
-
Inject the calculated volume of the drug solution. A small bleb or pocket of fluid should form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the fluid.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow in Mice.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-801 neurotoxicity in male mice: histologic effects and chronic impairment in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Data on analysis of MK-801 bioavailability in mouse plasma and brain tissue by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
Application Notes and Protocols for Testing "NMDA Receptor Modulator 3" in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of "NMDA Receptor Modulator 3," a novel compound targeting the N-methyl-D-aspartate (NMDA) receptor. The following sections detail suitable cell culture models, experimental protocols for assessing modulator activity, and data presentation guidelines to facilitate robust and reproducible findings.
Introduction to NMDA Receptor Modulation
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including stroke, neurodegenerative diseases, and schizophrenia, making it a key target for therapeutic intervention.[3][4] NMDA receptor modulators can act through various mechanisms, including competitive antagonism at the glutamate (B1630785) or glycine (B1666218) binding sites, non-competitive channel blocking, and allosteric modulation.[5][6] "this compound" is a novel compound whose precise mechanism and effects on NMDA receptor function require thorough investigation using appropriate in vitro models.
Recommended Cell Culture Models
The choice of cell culture model is critical for obtaining physiologically relevant data. Below are recommended models for testing "this compound," each with its own advantages and limitations.
| Cell Model | Description | Advantages | Disadvantages | Key Considerations |
| Primary Neuronal Cultures | Neurons isolated directly from embryonic or neonatal rodent brain tissue (e.g., cortical, hippocampal, or cerebellar granule neurons).[3][7][8] | High physiological relevance, express endogenous NMDA receptors with native subunit compositions. | High variability between preparations, limited lifespan in culture, ethical considerations. | Culture purity and neuronal health are critical for reproducible results. |
| Human iPSC-derived Neurons | Neurons differentiated from human induced pluripotent stem cells (iPSCs).[1] | Human-specific genetics, potential for patient-specific disease modeling, long-term culture possible. | Differentiation protocols can be lengthy and complex, potential for incomplete maturation and variability between lines. | Thorough characterization of neuronal phenotype and NMDA receptor expression is essential.[1] |
| Recombinant Cell Lines (e.g., HEK293) | Non-neuronal cells (e.g., Human Embryonic Kidney 293 cells) engineered to express specific NMDA receptor subunits.[9][10] | High-throughput screening compatible, precise control over subunit composition, low cost, and ease of culture. | Lack of native neuronal environment and signaling pathways, potential for aberrant receptor trafficking and function. | Overexpression can lead to excitotoxicity, requiring careful optimization of expression levels.[10][11] |
Experimental Protocols
The following protocols are designed to assess the functional effects of "this compound" on NMDA receptor activity.
Calcium Imaging Assay for a Functional Readout of NMDA Receptor Activation
This assay measures changes in intracellular calcium ([Ca2+]i) following NMDA receptor activation, providing a robust functional readout of receptor modulation.[12][13]
Materials:
-
Primary neurons, iPSC-derived neurons, or recombinant cells expressing NMDA receptors
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
NMDA and glycine (co-agonist)
-
"this compound"
-
Known NMDA receptor antagonist (e.g., MK-801 or AP5) for positive control
-
Fluorescence microscope or plate reader equipped for calcium imaging
Protocol:
-
Cell Plating: Plate cells at an appropriate density in black-walled, clear-bottomed microplates suitable for fluorescence imaging.
-
Dye Loading: Incubate cells with the chosen calcium indicator (e.g., 2-5 µM Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with imaging buffer to remove excess dye.
-
Compound Incubation: Add "this compound" at various concentrations to the cells and incubate for a predetermined time. Include vehicle-only and positive control (known antagonist) wells.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before stimulation.
-
Stimulation: Add a solution of NMDA (e.g., 10-100 µM) and glycine (e.g., 1-10 µM) to the wells to activate the NMDA receptors.
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes following stimulation.
-
Data Analysis: Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium response.[12][13] Compare the response in the presence of "this compound" to the control conditions.
Whole-Cell Patch-Clamp Electrophysiology for Direct Measurement of NMDA Receptor Currents
This technique provides a direct and highly sensitive measurement of the ion currents flowing through NMDA receptors, allowing for detailed characterization of the modulator's effect on channel properties.[14][15][16]
Materials:
-
Cells expressing NMDA receptors cultured on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular and intracellular recording solutions
-
NMDA and glycine
-
"this compound"
-
Known NMDA receptor antagonist
Protocol:
-
Coverslip Transfer: Transfer a coverslip with cultured cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Cell Selection: Identify a healthy, isolated cell for recording.
-
Pipette Positioning and Sealing: Approach the cell with a fire-polished patch pipette filled with intracellular solution and form a high-resistance (gigaohm) seal with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Current Recording: Clamp the cell at a negative holding potential (e.g., -70 mV) and record the baseline current.
-
Agonist Application: Rapidly perfuse the cell with a solution containing NMDA and glycine to elicit an inward current.
-
Modulator Application: Apply "this compound" at various concentrations, either by pre-incubation or co-application with the agonists, and record the resulting current.
-
Data Analysis: Measure the peak amplitude, decay kinetics, and other parameters of the NMDA receptor-mediated currents in the presence and absence of the modulator.
Cell Viability Assay to Assess Neuroprotective or Excitotoxic Effects
This assay determines the effect of "this compound" on cell survival in the context of NMDA receptor-mediated excitotoxicity.[17][18][19]
Materials:
-
Neuronal cell cultures
-
NMDA
-
"this compound"
-
Cell viability reagent (e.g., XTT, MTT, or CellTiter-Glo)
-
Plate reader for absorbance or luminescence measurement
Protocol:
-
Cell Plating: Plate neuronal cells in a 96-well plate and allow them to mature.
-
Compound Pre-incubation: Treat the cells with various concentrations of "this compound" for a specified period (e.g., 1-24 hours).
-
Excitotoxic Insult: Expose the cells to a high concentration of NMDA (e.g., 100-500 µM) for a duration known to induce cell death (e.g., 15-30 minutes for acute exposure, or continuous for chronic).
-
Wash and Recovery: Remove the NMDA-containing medium and replace it with fresh culture medium. Incubate for 24 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the viability of treated cells to that of untreated controls to determine the percentage of cell survival.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of "this compound" on NMDA-induced Calcium Influx
| Concentration of Modulator 3 | Peak Calcium Response (ΔF/F₀) | IC₅₀ / EC₅₀ (µM) |
| Vehicle Control | 1.00 ± 0.05 | - |
| 0.1 µM | 0.85 ± 0.04 | |
| 1 µM | 0.52 ± 0.06 | 1.2 |
| 10 µM | 0.15 ± 0.03 | |
| Positive Control (MK-801) | 0.08 ± 0.02 |
Table 2: Modulation of NMDA Receptor Currents by "this compound"
| Concentration of Modulator 3 | Peak Current Amplitude (pA) | Percent Inhibition/Potentiation |
| Vehicle Control | -520 ± 45 | - |
| 1 µM | -310 ± 38 | 40.4% Inhibition |
| 10 µM | -105 ± 22 | 79.8% Inhibition |
Table 3: Neuroprotective Effect of "this compound" Against NMDA-induced Excitotoxicity
| Treatment | Cell Viability (%) |
| Control | 100 ± 5 |
| NMDA (100 µM) | 42 ± 6 |
| NMDA + Modulator 3 (1 µM) | 65 ± 7 |
| NMDA + Modulator 3 (10 µM) | 88 ± 5 |
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: NMDA Receptor Signaling Pathway.
Caption: Calcium Imaging Experimental Workflow.
Caption: Patch-Clamp Electrophysiology Workflow.
References
- 1. Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. NMDA receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. jneurosci.org [jneurosci.org]
- 8. Altered NMDA Receptor Function in Primary Cultures of Hippocampal Neurons from Mice Lacking the Homer2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 16. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Endocytosis of GluN2B-containing NMDA receptor mediates NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "Compound 99": Application Notes and Protocols for Slice Electrophysiology
A comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of "Compound 99" in slice electrophysiology studies. This document provides detailed protocols, data summaries, and visual workflows to facilitate the seamless integration of this novel compound into your research.
Introduction
The intricate signaling networks of the brain remain a primary frontier in neuroscience research. Slice electrophysiology stands as a cornerstone technique, offering a window into the electrical conversations between neurons within a preserved tissue architecture. The introduction of novel pharmacological agents is pivotal to dissecting these circuits. This document focuses on "Compound 99," a novel modulator with significant potential in neuroscience research. Here, we provide detailed application notes and standardized protocols for its use in acute brain slice preparations, ensuring reliable and reproducible results for investigators.
Mechanism of Action & Signaling Pathway
While the precise molecular interactions of "Compound 99" are the subject of ongoing investigation, preliminary studies suggest its involvement in modulating synaptic transmission. The prevailing hypothesis points towards an interaction with key components of intracellular signaling cascades that influence neuronal excitability.
To illustrate the proposed mechanism, a putative signaling pathway is diagrammed below. This model provides a framework for understanding the potential downstream effects of "Compound 99" and for designing experiments to further elucidate its function.
Application Notes: Immunohistochemical Analysis of NMDA Receptor Subunits Following Treatment with "NMDA Receptor Modulator 3"
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1][2] These receptors are heterotetramers, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[3] The specific GluN2 subunit composition dictates the receptor's functional properties and localization.[3] "NMDA Receptor Modulator 3" is a novel, selective positive allosteric modulator (PAM) designed to enhance the function of NMDA receptors containing the GluN2A subunit. Chronic treatment with such modulators may lead to compensatory changes in the expression and distribution of NMDA receptor subunits. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify these changes in specific brain regions.[4]
Principle of the Application
This protocol describes the use of immunohistochemistry to examine the effects of "this compound" on the expression levels of GluN1, GluN2A, and GluN2B subunits in the hippocampus and prefrontal cortex, two brain regions critical for cognitive functions and densely populated with NMDA receptors. By comparing brain sections from vehicle-treated animals with those treated with "this compound," researchers can determine if the compound alters the density and distribution of these key subunits. Such information is vital for understanding the long-term neurophysiological effects and therapeutic potential of the modulator.
Expected Outcomes
Chronic positive modulation of GluN2A-containing NMDA receptors by "this compound" may lead to several potential outcomes that can be assessed by IHC:
-
Downregulation of GluN2A: As a homeostatic mechanism, prolonged enhancement of GluN2A function might trigger a reduction in the expression of the GluN2A subunit.
-
Changes in GluN2B Expression: The expression of the GluN2B subunit, which is more prevalent in early development but also present in the adult brain, might be altered to compensate for the changes in GluN2A activity.[5]
-
No Change in GluN1 Expression: As the obligatory subunit, GluN1 levels may remain stable.[6]
These changes can be quantified by measuring the intensity and area of immunostaining.
Quantitative Data Summary
The following table presents hypothetical data from a study evaluating the effect of chronic "this compound" treatment on the immunoreactivity of NMDA receptor subunits in the rat brain. Data are expressed as a percentage change in integrated optical density (IOD) relative to the vehicle-treated control group.
| Brain Region | Subunit | Vehicle (Mean IOD ± SEM) | "this compound" (Mean IOD ± SEM) | % Change | p-value |
| Hippocampus (CA1) | GluN1 | 1.25 ± 0.08 | 1.22 ± 0.07 | -2.4% | >0.05 |
| GluN2A | 1.10 ± 0.06 | 0.85 ± 0.05 | -22.7% | <0.01 | |
| GluN2B | 0.95 ± 0.05 | 1.08 ± 0.06 | +13.7% | <0.05 | |
| Prefrontal Cortex | GluN1 | 1.32 ± 0.09 | 1.35 ± 0.08 | +2.3% | >0.05 |
| GluN2A | 1.28 ± 0.07 | 0.98 ± 0.06 | -23.4% | <0.01 | |
| GluN2B | 0.88 ± 0.04 | 0.95 ± 0.05 | +8.0% | >0.05 |
IOD = Integrated Optical Density, SEM = Standard Error of the Mean.
Detailed Experimental Protocols
Animal Treatment and Tissue Preparation
-
Animal Dosing: Adult male Sprague-Dawley rats (n=10 per group) are administered either vehicle or "this compound" (10 mg/kg) via subcutaneous injection once daily for 14 consecutive days.[7]
-
Transcardial Perfusion: 24 hours after the final dose, animals are deeply anesthetized with an appropriate anesthetic. They are then transcardially perfused with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS, pH 7.4).[8]
-
Post-fixation and Cryoprotection: Brains are extracted and post-fixed in 4% PFA overnight at 4°C. Subsequently, they are transferred to a 30% sucrose (B13894) solution in PBS for cryoprotection, typically for 48-72 hours or until the brains sink.[8]
-
Sectioning: The cryoprotected brains are frozen and sectioned coronally at 30-40 µm thickness using a cryostat. Sections are collected in a cryoprotectant solution and stored at -20°C until use.[8]
Immunohistochemistry Protocol
-
Washing: Free-floating sections are washed three times in PBS for 10 minutes each to remove the cryoprotectant.[9]
-
Antigen Retrieval: To enhance epitope exposure, sections are subjected to heat-induced antigen retrieval.[10] This can be done by incubating the sections in a 0.01 M sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes.[11]
-
Blocking: Sections are incubated for 1-2 hours at room temperature in a blocking solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies diluted in the blocking solution. Recommended antibodies and dilutions are:
-
Rabbit anti-GluN1 (1:500)
-
Mouse anti-GluN2A (1:500)
-
Rabbit anti-GluN2B (1:500)
-
-
Secondary Antibody Incubation: After washing three times in PBS, sections are incubated for 2 hours at room temperature with the appropriate biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG or goat anti-mouse IgG, diluted 1:200).
-
Signal Amplification: Sections are washed again and then incubated with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour at room temperature, according to the manufacturer's instructions.
-
Visualization: The peroxidase activity is visualized by incubating the sections in a solution of 3,3'-diaminobenzidine (B165653) (DAB) and hydrogen peroxide. This reaction produces a brown precipitate at the antigen site. The reaction should be monitored under a microscope and stopped by rinsing with PBS.
-
Mounting and Coverslipping: Sections are mounted onto gelatin-coated slides, air-dried, dehydrated through a graded series of ethanol, cleared in xylene, and coverslipped with a permanent mounting medium.
Image Acquisition and Quantitative Analysis
-
Image Capture: Images of the hippocampus and prefrontal cortex are captured using a light microscope equipped with a digital camera. All images should be acquired under identical lighting conditions and settings.[12]
-
Quantitative Analysis: The intensity of the immunostaining is quantified using image analysis software such as ImageJ or FIJI.[13]
-
A region of interest (ROI) is defined for the specific brain area (e.g., CA1 pyramidal cell layer).
-
Images are converted to grayscale, and the integrated optical density (IOD) is measured.[14]
-
Background staining is subtracted from the measurements.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare the IOD values between the vehicle and treatment groups.[12]
-
Visualizations
Caption: Simplified signaling pathway of an NMDA receptor.
Caption: Experimental workflow for IHC analysis.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]
- 3. Relating NMDA Receptor Function to Receptor Subunit Composition: Limitations of the Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NMDA Receptor Subunit Expression and Its Implications for LTD, LTP, and Metaplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Immunohistochemical localization of ionotropic glutamate receptors in the rat red nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Synapse-specific localization of NMDA and GABA(A) receptor subunits revealed by antigen-retrieval immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 12. IMMUNOHISTOCHEMISTRY QUANTIFICATION BY A DIGITAL COMPUTER-ASSISTED METHOD COMPARED TO SEMIQUANTITATIVE ANALYSIS | Clinics [elsevier.es]
- 13. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Behavioral Effects of NMDA Receptor Modulator 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic drug development.[1][3] NMDA receptor modulators, which can enhance or inhibit receptor activity, are being investigated for conditions such as schizophrenia, depression, and Alzheimer's disease.[1][4] "NMDA receptor modulator 3" represents a novel compound under investigation for its potential to modulate NMDA receptor function and impact behavior.
These application notes provide detailed protocols for a selection of behavioral assays designed to assess the in vivo effects of "this compound" on key behavioral domains relevant to CNS disorders. The assays covered include the Novel Object Recognition test for learning and memory, the Three-Chamber Social Interaction Test for sociability, and the Prepulse Inhibition test for sensorimotor gating.
NMDA Receptor Signaling Pathway
The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits.[5] For the channel to open, both glutamate must bind to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, must bind to the GluN1 subunit.[2][5] At resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). Depolarization of the postsynaptic membrane removes this block, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions.[2] This calcium influx is a critical trigger for downstream signaling cascades that underlie synaptic plasticity.[5]
Behavioral Assays: Protocols and Data Presentation
The following sections detail the protocols for key behavioral assays to characterize the effects of "this compound."
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess learning and memory in rodents.[6][7] It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Experimental Protocol
Detailed Methodology:
-
Apparatus: A square open-field arena (e.g., 40x40x40 cm) made of non-porous material for easy cleaning. A video camera is mounted above the arena to record the sessions. Objects should be of similar size but different shapes and colors, and heavy enough that the animals cannot move them.
-
Habituation: On days 1 and 2, each mouse is placed in the empty arena for 10 minutes to acclimate to the environment.
-
Training (Familiarization): On day 3, two identical objects are placed in opposite corners of the arena. A mouse is placed in the center of the arena and allowed to explore the objects for 10 minutes. The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Testing: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and exploration time for both the familiar and novel objects is recorded for 5 minutes.
Data Presentation:
The primary measure is the discrimination index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%
| Treatment Group | N | Mean Exploration Time (Familiar Object) (s) | Mean Exploration Time (Novel Object) (s) | Discrimination Index (%) |
| Vehicle | 10 | 15.2 | 35.8 | 40.2 |
| This compound (Dose 1) | 10 | |||
| This compound (Dose 2) | 10 | |||
| Positive Control (e.g., MK-801) | 10 | 25.1 | 24.5 | -1.2 |
Note: Data for "this compound" would be filled in based on experimental results. A positive DI indicates a preference for the novel object and intact memory, while a DI near zero or negative suggests memory impairment.
Three-Chamber Social Interaction Test
This assay assesses social affiliation and social memory in rodents by quantifying their preference for a novel mouse over a novel object (sociability) and a novel mouse over a familiar mouse (social novelty).[8][9]
Experimental Protocol
Detailed Methodology:
-
Apparatus: A rectangular, three-chambered box. The dividing walls have openings to allow access to all chambers. Small, wire cages are used to contain the "stranger" mice in the side chambers.
-
Habituation: The test mouse is placed in the center chamber and allowed to explore all three empty chambers for 10 minutes.
-
Sociability Test: An unfamiliar "stranger 1" (S1) mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the opposite side chamber. The test mouse is placed in the center chamber and allowed to explore for 10 minutes. The time spent in each chamber and the time spent sniffing each cage are recorded.
-
Social Novelty Test: A new, unfamiliar "stranger 2" (S2) mouse is placed in the previously empty cage. The test mouse is again allowed to explore for 10 minutes. The time spent sniffing the now-familiar S1 and the novel S2 is recorded.
Data Presentation:
| Treatment Group | N | Sociability: Time with Stranger 1 (s) | Sociability: Time with Empty Cage (s) | Social Novelty: Time with Stranger 1 (s) | Social Novelty: Time with Stranger 2 (s) |
| Vehicle | 10 | 180.5 | 95.2 | 110.3 | 205.1 |
| This compound (Dose 1) | 10 | ||||
| This compound (Dose 2) | 10 | ||||
| Positive Control (e.g., MK-801) | 10 | 125.6 | 118.9 | 130.1 | 128.4 |
Note: Healthy mice typically spend more time with a stranger mouse than an empty cage, and more time with a novel stranger than a familiar one. NMDA receptor antagonists like MK-801 can reduce social interaction.[9]
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information.[10] Deficits in PPI are observed in disorders like schizophrenia.[11] The test measures the extent to which a weak auditory prestimulus (prepulse) can suppress the startle response to a subsequent strong auditory stimulus (pulse).
Experimental Protocol
Detailed Methodology:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a small animal enclosure mounted on a platform, a piezoelectric sensor to detect movement, a speaker to deliver auditory stimuli, and a computer to control the stimuli and record the response.
-
Acclimation: The animal is placed in the enclosure within the chamber for a 5-minute acclimation period with continuous background white noise (e.g., 65 dB).[10]
-
Test Session: The session consists of several trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: A weak acoustic prepulse (e.g., 70, 80, or 90 dB, 20 ms duration) is presented 100 ms before the pulse.[10]
-
No-stimulus trials: Only the background noise is present.
-
-
Data Recording: The startle response (amplitude of movement) is recorded for a set period following the stimulus onset.
Data Presentation:
Percent PPI is calculated as: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100%
| Treatment Group | N | % PPI (70 dB Prepulse) | % PPI (80 dB Prepulse) | % PPI (90 dB Prepulse) |
| Vehicle | 12 | 25.4 | 45.8 | 65.2 |
| This compound (Dose 1) | 12 | |||
| This compound (Dose 2) | 12 | |||
| Positive Control (e.g., Ketamine) | 12 | 10.1 | 22.5 | 38.7 |
Note: A higher % PPI indicates better sensorimotor gating. NMDA receptor antagonists are known to disrupt PPI, resulting in lower scores.[10]
Conclusion
The behavioral assays outlined in these application notes provide a robust framework for characterizing the effects of "this compound" on cognitive function, social behavior, and sensorimotor gating. By employing these standardized protocols and presenting the data in a clear, quantitative manner, researchers can effectively evaluate the therapeutic potential of novel NMDA receptor modulators.
References
- 1. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. NMDA receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of the NMDA System in Learning and Memory - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of the N-Methyl-D-Aspartate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of social approach by MK-801, amphetamine, and fluoxetine in adolescent C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ja.brc.riken.jp [ja.brc.riken.jp]
Application Notes and Protocols: Investigating NMDA Receptor Modulator 3 in a Schizophrenia Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "NMDA Receptor Modulator 3," a representative N-methyl-D-aspartate (NMDA) receptor antagonist, in a phencyclidine (PCP)-induced animal model of schizophrenia. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes to facilitate preclinical research into novel therapeutics for schizophrenia.
Introduction
The glutamate (B1630785) hypothesis of schizophrenia posits that hypofunction of the NMDA receptor contributes significantly to the pathophysiology of the disorder, including its positive, negative, and cognitive symptoms.[1][2][3] Animal models are crucial for investigating this hypothesis and for the preclinical evaluation of potential therapeutic agents.[2] Non-competitive NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, are widely used to induce schizophrenia-like symptoms in rodents, providing a robust model for studying the underlying neurobiology and for screening novel drugs.[4][5][6]
"this compound" represents a compound from this class of antagonists. Its administration in animal models allows for the induction of a range of behavioral and neurochemical alterations that mimic those observed in schizophrenia patients.[7][8] These models are instrumental in assessing the efficacy of potential antipsychotic drugs.
Data Presentation
The following tables summarize quantitative data typically observed in a PCP-induced schizophrenia animal model and the potential restorative effects of a therapeutic compound.
Table 1: Behavioral Outcomes in a PCP-Induced Schizophrenia Model
| Behavioral Test | Vehicle Control | PCP-Treated | PCP + Therapeutic Compound |
| Locomotor Activity (distance traveled in cm) | 1500 ± 200 | 4500 ± 500 | 2000 ± 300 |
| Prepulse Inhibition (PPI) of Acoustic Startle (%) | 75 ± 5 | 30 ± 5 | 65 ± 7 |
| Social Interaction Time (seconds) | 180 ± 20 | 60 ± 10 | 150 ± 25 |
| Novel Object Recognition (Discrimination Index) | 0.4 ± 0.05 | 0.1 ± 0.03 | 0.35 ± 0.06 |
| Forced Swim Test (Immobility time in seconds) | 80 ± 10 | 180 ± 20 | 100 ± 15 |
Table 2: Neurochemical and Electrophysiological Changes
| Parameter | Vehicle Control | PCP-Treated | PCP + Therapeutic Compound |
| Dopamine Levels in Prefrontal Cortex (pg/mg tissue) | 100 ± 10 | 250 ± 30 | 120 ± 15 |
| Glutamate Levels in Prefrontal Cortex (µM) | 5 ± 0.5 | 2 ± 0.3 | 4.5 ± 0.4 |
| GABAergic Interneuron Activity (Firing Rate in Hz) | 15 ± 2 | 5 ± 1 | 12 ± 2 |
| Gamma Oscillatory Power (µV²) | 50 ± 5 | 20 ± 4 | 45 ± 6 |
Experimental Protocols
PCP-Induced Schizophrenia Animal Model
This protocol describes the induction of schizophrenia-like symptoms in rodents using repeated administration of phencyclidine (PCP).
Materials:
-
Phencyclidine (PCP) hydrochloride
-
Saline solution (0.9% NaCl)
-
Male adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Standard animal housing
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
PCP Solution Preparation: Dissolve PCP hydrochloride in sterile saline to the desired concentration (e.g., 2 mg/mL).
-
Drug Administration: Administer PCP (e.g., 5 or 10 mg/kg) or saline (vehicle control) via intraperitoneal (i.p.) injection once daily for 7 to 14 consecutive days.[4]
-
Washout Period: Following the final injection, allow for a washout period of 3-7 days before commencing behavioral testing to assess the lasting effects of PCP administration.
Behavioral Assays
The following are key behavioral tests used to assess schizophrenia-like symptoms in the animal model.
Principle: NMDA receptor antagonists induce hyperlocomotion, which is considered a model for the positive symptoms of schizophrenia.[8]
Procedure:
-
Place individual animals in an open-field arena (e.g., 40 x 40 cm).
-
Allow the animals to explore freely for a set period (e.g., 30-60 minutes).
-
Use an automated video-tracking system to record and analyze the total distance traveled, time spent in different zones, and stereotypic behaviors.
Principle: PPI is the suppression of the startle response to a strong stimulus when it is preceded by a weaker, non-startling stimulus. Deficits in PPI are observed in schizophrenia patients and are indicative of impaired sensorimotor gating.[7]
Procedure:
-
Place the animal in a startle chamber.
-
Acclimate the animal to the chamber with background white noise.
-
Present a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak acoustic stimulus (e.g., 75-85 dB) presented 30-120 ms (B15284909) before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
Measure the startle response (whole-body flinch) using a piezoelectric transducer.
-
Calculate PPI as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%.
Principle: Reduced social interaction in rodents is analogous to the social withdrawal and negative symptoms observed in schizophrenia.[4]
Procedure:
-
Place two unfamiliar animals from the same treatment group into a novel, neutral arena.
-
Record the interaction for a set period (e.g., 10-15 minutes).
-
Manually or automatically score the duration of social behaviors (e.g., sniffing, grooming, following).
Principle: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.[5]
Procedure:
-
Familiarization Phase: Place the animal in an arena with two identical objects and allow it to explore for a set time.
-
Retention Interval: Return the animal to its home cage for a specific period (e.g., 1-24 hours).
-
Test Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object.
-
Calculate the Discrimination Index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Visualization of Pathways and Workflows
Signaling Pathway of NMDA Receptor Hypofunction
The following diagram illustrates the hypothesized signaling cascade resulting from NMDA receptor hypofunction, leading to downstream effects relevant to schizophrenia.
Caption: Hypothesized signaling cascade following NMDA receptor blockade by PCP.
Experimental Workflow
This diagram outlines the typical workflow for a preclinical study investigating a potential therapeutic compound using the PCP-induced schizophrenia model.
Caption: Standard experimental workflow for preclinical schizophrenia drug screening.
References
- 1. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NMDA receptor antagonist rodent models for cognition in schizophrenia and identification of novel drug treatments, an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hoschl.cz [hoschl.cz]
- 8. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Compound 99" in Chronic Pain Research
An Important Note on "Compound 99": The designation "Compound 99" is not unique to a single molecule in chemical literature. Scientific publications and patents often use numerical identifiers for novel compounds within the context of a specific study. This document provides detailed application notes and protocols for several distinct compounds, each referred to as "Compound 99" in its respective research, that have shown relevance in the study of chronic pain. Researchers should always verify the specific chemical structure of the "Compound 99" they intend to use.
Section 1: Compound 99 (Triterpenoid) - A SRC Kinase Inhibitor for Inflammatory Pain
This "Compound 99" is a triterpenoid (B12794562) isolated from hawthorn leaves, which has demonstrated anti-inflammatory properties by targeting SRC kinase.[1] Given the significant inflammatory component in many chronic pain states, this compound is a valuable tool for research in this area.
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| SRC Kinase Inhibition (IC50) | 22.46 µM | Cell-free assay | [1] |
| Nitric Oxide (NO) Production Inhibition | Reduced to 10.74 µM at 25 µM concentration | LPS-stimulated RAW264.7 macrophages | [1] |
| Binding Affinity to SRC (Binding Free Energy) | -8.4 kcal/mol | Molecular Docking | [1] |
Signaling Pathway
Experimental Protocols
1. In Vitro SRC Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a representative method for determining the IC50 of a compound against SRC kinase.
-
Materials:
-
Recombinant human SRC kinase (BPS Bioscience, #40484)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)
-
Compound 99 (triterpenoid) dissolved in DMSO
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of Compound 99 in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
To the wells of a 384-well plate, add 1 µl of the diluted Compound 99 or vehicle (DMSO) for control.
-
Add 2 µl of SRC enzyme solution.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Compound 99 and determine the IC50 value using non-linear regression analysis.[2][3]
-
2. In Vivo Model of Inflammatory Pain (Adapted from a Cancer-Induced Bone Pain Model with a Src Inhibitor)
This protocol provides a framework for evaluating the analgesic efficacy of a SRC kinase inhibitor in a model of chronic inflammatory pain.
-
Animal Model:
-
Use a model of chronic inflammation, such as Complete Freund's Adjuvant (CFA)-induced monoarthritis in rats.
-
Induce arthritis by injecting 100 µl of CFA into the intra-articular space of one of the hind paws.
-
-
Drug Administration:
-
Prepare Compound 99 (triterpenoid) for oral administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose).
-
Begin daily administration of Compound 99 or vehicle several days after CFA injection, once pain behaviors are established. Dosing should be based on prior toxicity and pharmacokinetic studies.
-
-
Behavioral Pain Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and at regular intervals after drug administration.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test) at the same time points.
-
Weight-Bearing Deficit: Use an incapacitance tester to measure the distribution of weight between the hind paws.
-
-
Workflow Diagram:
Section 2: Compound 99 (Quinazoline) - A TNF-α Inhibitor for Arthritic Pain
This "Compound 99" is a 4-amino quinazoline (B50416) derivative that has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory diseases like rheumatoid arthritis.[3]
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| TNF-α Production Inhibition (IC50) | 8.86 µmol/l | LPS-stimulated RAW264.7 cells | [3] |
Signaling Pathway
Experimental Protocols
1. In Vitro TNF-α Production Inhibition Assay
This protocol details how to measure the inhibition of TNF-α production in a macrophage cell line.[4][5]
-
Materials:
-
RAW264.7 macrophage cell line
-
DMEM with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Compound 99 (quinazoline) dissolved in DMSO
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of Compound 99 (prepared as 2x solutions).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Add LPS to a final concentration of 10-100 ng/mL (also prepared as a 2x solution) to stimulate the cells. Include a vehicle control (no compound) and an unstimulated control (no LPS).
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
-
2. In Vivo Model of Arthritic Pain (Collagen-Induced Arthritis)
This is a widely used model for rheumatoid arthritis that involves both inflammatory and pain components.
-
Animal Model:
-
Use DBA/1 mice, which are susceptible to collagen-induced arthritis (CIA).
-
Induce arthritis by immunizing with an emulsion of bovine type II collagen and Complete Freund's Adjuvant on day 0, followed by a booster immunization on day 21.
-
-
Drug Administration:
-
Begin treatment with Compound 99 (quinazoline) or vehicle after the onset of clinical signs of arthritis (e.g., paw swelling and redness).
-
Administer the compound daily via an appropriate route (e.g., oral gavage).
-
-
Outcome Measures:
-
Arthritis Score: Visually score each paw for signs of inflammation (erythema and swelling) on a scale of 0-4. The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Pain Assessment: Use methods like the von Frey test for mechanical allodynia or a hot/cold plate test for thermal hyperalgesia.
-
Histology: At the end of the study, collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Section 3: Compound 99 (Triazolopyridine) - A Kinase Inhibitor for Osteoarthritis Pain
This "Compound 99" is a triazolopyridine derivative identified as a potent, orally available inhibitor of PI3Kγ, which has shown efficacy in a mouse model of collagen-induced osteoarthritis.[6][7][8]
Data Presentation
Experimental Protocols
1. In Vivo Model of Osteoarthritis Pain (Collagenase-Induced Osteoarthritis)
This is a model of post-traumatic osteoarthritis that develops more rapidly than the CIA model.
-
Animal Model:
-
Use C57BL/6 mice.
-
Induce osteoarthritis by intra-articular injection of collagenase into the knee joint on days 0 and 2.[9]
-
-
Drug Administration:
-
Administer Compound 99 (triazolopyridine) or vehicle orally on a daily basis, starting from the day of the first collagenase injection or after the establishment of pain.
-
-
Outcome Measures:
-
Pain Behavior: Assess pain by measuring weight-bearing on the affected limb using an incapacitance tester. Changes in gait can also be analyzed.
-
Histological Analysis: At the end of the study (e.g., day 21 or 42), harvest the knee joints. Perform Safranin O and Fast Green staining to assess cartilage degradation and proteoglycan loss. The OARSI scoring system can be used for quantification.
-
Biomarker Analysis: Analyze synovial fluid or joint tissue for levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and matrix metalloproteinases (MMPs).
-
-
Workflow Diagram:
References
- 1. neuropinc.com [neuropinc.com]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 9. Bone resorption and remodeling in murine collagenase-induced osteoarthritis after administration of glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "NMDA receptor modulator 3" solubility issues
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with NMDA Receptor Modulator 3. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a potent, selective, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts as an open-channel blocker, preventing Ca2+ flux through the ion channel associated with the receptor.[1] Like many small molecule modulators targeting receptors in the central nervous system, it is a hydrophobic compound. This inherent hydrophobicity leads to low aqueous solubility, which can cause the compound to precipitate out of solution, particularly in physiological buffers and cell culture media. This can lead to inaccurate dosing and unreliable experimental results.
Q2: What are the initial signs of solubility problems with this compound?
A: Signs of solubility issues can range from obvious to subtle. Immediate indicators include the formation of a visible precipitate, cloudiness, or a film in your solution upon addition of the compound stock to your aqueous experimental medium. Delayed precipitation can also occur, where the solution appears clear initially but becomes cloudy or develops crystalline structures after a period of incubation at 37°C.
Q3: What is "solvent shock" and how does it relate to this compound?
A: Solvent shock is a common cause of precipitation for hydrophobic compounds. It occurs when a concentrated stock solution, typically prepared in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous solution (e.g., cell culture media or PBS). The abrupt change in solvent polarity causes the hydrophobic compound to "crash out" of the solution as it is no longer soluble in the predominantly aqueous environment.
Troubleshooting Guide
Issue 1: Immediate precipitation upon dilution of DMSO stock solution in aqueous buffer or media.
-
Question: I prepared a high-concentration stock of this compound in DMSO. When I add it to my cell culture medium for my experiment, a precipitate forms instantly. What is happening and how can I prevent this?
-
Answer: This is a classic example of "solvent shock" and/or exceeding the solubility limit of the compound in the final aqueous solution. The high concentration of the compound in DMSO is no longer stable when diluted into the aqueous medium.
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Use a Serial Dilution Method: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media. This gradual reduction in solvent polarity can help keep the compound in solution.
-
Optimize the Dilution Technique: Add the stock solution dropwise to the vortexing or swirling aqueous medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Increase the Final DMSO Concentration: While not always ideal due to potential solvent toxicity to cells, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can improve solubility. Always run a vehicle control to account for any effects of the solvent.
-
Issue 2: The compound solution is initially clear but becomes cloudy or forms a precipitate after incubation.
-
Question: My working solution of this compound in the cell culture plate looked fine when I prepared it, but after several hours in the 37°C incubator, I can see a precipitate in the wells. What causes this delayed effect?
-
Answer: Delayed precipitation can be caused by several factors related to the complex environment of cell culture media and the incubation conditions.
Solutions:
-
Check for Media Component Interaction: The compound may be interacting with salts, proteins (especially in serum), or other components in the media over time, forming insoluble complexes. Consider testing the solubility in a simpler buffer (like PBS) to see if the problem persists. If the issue is media-specific, you may need to test different media formulations.
-
pH Stability: Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound. Ensure your medium is adequately buffered.
-
Temperature Stability: While warming can initially help dissolve the compound, prolonged incubation at 37°C can sometimes lead to the degradation or precipitation of less stable molecules.
-
Evaporation: In multi-well plates, evaporation from the wells can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification of your incubator and consider using plate sealers for long-term experiments.
-
Data Presentation
Solubility of this compound in Common Solvents
The following table summarizes the solubility of this compound (as the maleate (B1232345) salt) in various solvents. Note that these values can be affected by factors such as temperature, pH, and the presence of other solutes. For aqueous solutions, gentle warming and sonication may be required.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 - 133.33 | 59.3 - 395.20 | Hygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO.[1][2][3][4][5] Ultrasonic treatment may be needed.[3][5] |
| Ethanol | 0.5 - 25 | 1.48 - 74.10 | Ultrasonic treatment may be needed.[1][3][4][5] |
| Dimethylformamide (DMF) | ~25 | ~74.1 | Can be used as an alternative to DMSO.[1][4] |
| Water | Insoluble to 8.43 | Insoluble to 25 | Sparingly soluble in aqueous buffers.[1][2][4] Requires gentle warming and/or sonication to dissolve.[3][5][6] Aqueous solutions are not stable and should be prepared fresh (do not store for more than one day).[1][4] |
| 1:9 DMF:PBS (pH 7.2) | ~0.5 | ~1.48 | A method to prepare aqueous solutions for sparingly soluble compounds.[1][4] |
Molecular Weight of this compound (Dizocilpine Maleate) is 337.4 g/mol .
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (maleate salt, FW: 337.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.37 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][3]
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol provides a method for diluting the DMSO stock solution into cell culture medium, minimizing the risk of precipitation.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure (Example for a final concentration of 100 µM):
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
In a sterile 15 mL conical tube, prepare an intermediate dilution. Add 990 µL of the pre-warmed medium.
-
Add 10 µL of the 100 mM DMSO stock solution to the medium to create a 1 mM intermediate solution. Mix immediately by gentle inversion or flicking the tube.
-
To prepare the final 100 µM working solution, add the desired volume of the 1 mM intermediate solution to a larger volume of pre-warmed media. For example, add 1 mL of the 1 mM solution to 9 mL of media.
-
Mix the final solution thoroughly but gently.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues.
Simplified NMDA Receptor Signaling Pathway
Caption: The signaling pathway of the NMDA receptor.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (-)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing "Compound 99" (KS99) Concentration for In Vitro Assays
Welcome to the technical support center for "Compound 99," also known as KS99. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of KS99 in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Compound 99 (KS99)?
A1: KS99 is a novel small molecule that functions as a dual inhibitor of Bruton's tyrosine kinase (BTK) and tubulin polymerization.[1][2] This dual-action mechanism allows it to simultaneously disrupt key signaling pathways involved in cell proliferation and survival, as well as the cytoskeletal machinery essential for cell division, making it a promising candidate for hematological malignancies.[1]
Q2: What is the recommended starting concentration range for KS99 in cell-based assays?
A2: Based on preclinical studies, the half-maximal inhibitory concentration (IC50) for KS99 in various multiple myeloma and acute myeloid leukemia cell lines typically falls within the nanomolar to low micromolar range.[2][3] For initial experiments, a broad concentration range is recommended, such as 10 nM to 10 µM, to determine the optimal concentration for your specific cell line and assay.[4]
Q3: How should I prepare and store stock solutions of KS99?
A3: It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C. Immediately before an experiment, the stock solution should be diluted to the final working concentration in the cell culture medium. It is critical to maintain a low final DMSO concentration in the cell culture (typically ≤ 0.1%) to prevent solvent-induced toxicity.[4][5]
Q4: Why am I observing a discrepancy between the biochemical and cellular assay results for KS99?
A4: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this, including:
-
Cell Permeability: The compound may have poor membrane permeability.
-
Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps.
-
Intracellular ATP Concentration: The high concentration of ATP in cells can outcompete ATP-competitive inhibitors, reducing their apparent potency compared to biochemical assays which often use lower ATP concentrations.[5][6]
-
Protein Binding in Media: The inhibitor may bind to proteins in the cell culture serum, reducing its effective concentration.[6]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
-
Possible Cause: Uneven cell seeding, inconsistent incubation times, or improper pipetting technique.[5]
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly.
-
Adhere to consistent incubation times for all plates in an experiment.
-
Use calibrated pipettes and ensure proper technique to minimize volume errors.
-
Issue 2: High Levels of Cell Death at Expected Inhibitory Concentrations
-
Possible Cause: The cell line is highly sensitive to the inhibition of the BTK and tubulin pathways, or there are off-target effects at higher concentrations.[5]
-
Troubleshooting Steps:
-
Reduce the concentration range of KS99 and/or shorten the incubation time.
-
If off-target effects are suspected, consider using a more targeted inhibitor as a control if available, and perform assays to investigate other potential targets.
-
Issue 3: KS99 Appears Less Potent Than Expected in Cellular Assays
-
Possible Cause: Poor cell permeability, active drug efflux, or binding to serum proteins in the culture medium.[6]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate permeability.[6]
-
Evaluate Efflux: Test if co-incubation with known efflux pump inhibitors restores cellular activity.[6]
-
Optimize Assay Conditions: Consider performing assays in serum-free or reduced-serum media for a short duration if your cell line can tolerate it.
-
Measure Intracellular Concentration: Use techniques like LC-MS/MS to determine the intracellular concentration of the inhibitor.[6]
-
Data Presentation
Table 1: Reported IC50 Values of KS99 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Assay Type |
| MV4-11 | Acute Myeloid Leukemia | 166 | Cell Viability |
| MOLM-13 | Acute Myeloid Leukemia | 228 | Cell Viability |
| OCI-AML2 | Acute Myeloid Leukemia | 218 | Cell Viability |
| Other AML Lines | Acute Myeloid Leukemia | 300 - 600 | Cell Viability |
| C1498 (mouse) | Acute Myeloid Leukemia | 217 | Cell Viability |
| Multiple Myeloma (various) | Multiple Myeloma | 500 - 1000 | Cell Viability |
| CD138+ Primary MM Cells | Multiple Myeloma | 500 - 1000 | Cell Viability |
Data synthesized from preclinical studies.[2][3]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with KS99.[2][4]
Materials:
-
Cancer cell lines of interest
-
KS99 compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[2]
-
Prepare serial dilutions of KS99 in complete growth medium to achieve the desired final concentrations.[4] Ensure the final DMSO concentration does not exceed 0.1%.[4]
-
Treat the cells with the serial dilutions of KS99 for 48-72 hours. Include a vehicle control (medium with 0.1% DMSO).[2]
-
After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[2]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[2][4]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[2][4]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[2]
Protocol 2: Apoptosis (Annexin V) Assay
This protocol describes the detection of apoptosis by flow cytometry using Annexin V staining.
Materials:
-
Treated and control cells (from a separate experiment)
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and transfer them to flow cytometry tubes. For adherent cells, this will involve trypsinization.[7]
-
Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant.[7]
-
Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of KS99.
References
Avoiding off-target effects of "NMDA receptor modulator 3"
Technical Support Center: NMDA Receptor Modulator 3
Welcome to the technical support center for this compound (NRM3). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and avoiding potential off-target effects of NRM3.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NRM3)?
A1: NRM3 is a novel, potent, and selective positive allosteric modulator of the NMDA receptor. It is designed to enhance the receptor's response to the endogenous co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine)[1]. This potentiation of NMDA receptor activity is crucial for processes like synaptic plasticity, learning, and memory[2][3].
Q2: What are the potential off-target effects of NRM3?
A2: While NRM3 is designed for high selectivity, potential off-target effects may include interactions with other ionotropic glutamate receptors (e.g., AMPA, kainate), voltage-gated ion channels, or other neurotransmitter systems. At higher concentrations, cytotoxicity could also be a concern[4][5][6].
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of NRM3 and include appropriate controls in your experiments. Characterizing the selectivity profile of NRM3 in your specific experimental system is also highly recommended.
Q4: What are the known side effects of NMDA receptor modulators in clinical settings?
A4: Clinically used NMDA receptor antagonists have been associated with side effects such as dizziness, headache, confusion, and hallucinations[7][8]. While NRM3 is a positive modulator, it is important to be aware of the potential for neurological and psychiatric side effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with NRM3.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected results | 1. Experimental error (e.g., pipetting, concentration calculation)[9][10]. 2. Off-target effects of NRM3. 3. Cellular health and viability issues. | 1. Review and repeat the experiment, ensuring accuracy in all steps[11]. 2. Perform control experiments to test for off-target effects (see below). 3. Conduct a cytotoxicity assay to assess cell health[4][5][6][12][13]. |
| High background signal in binding assays | 1. Non-specific binding of the radioligand. 2. Insufficient washing. | 1. Increase the concentration of the blocking agent in your assay buffer. 2. Optimize the number and duration of wash steps[14][15]. |
| Low signal-to-noise ratio in electrophysiology | 1. Poor gigaohm seal formation[16]. 2. Low channel expression. 3. Incorrect amplifier settings. | 1. Polish the fire-polished pipette tip and use fresh pipette solution[17][18]. 2. Use a cell line with higher expression of the target receptor. 3. Check and optimize amplifier gain and filter settings. |
| Observed cytotoxicity | 1. NRM3 concentration is too high. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of NRM3. 2. Ensure the final solvent concentration is below the toxic threshold for your cell type. |
Experimental Protocols
Receptor Binding Assay: Assessing NRM3 Selectivity
This protocol is for a competitive radioligand binding assay to determine the binding affinity of NRM3 for the NMDA receptor and potential off-target receptors[14][19][20].
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor of interest.
-
NRM3.
-
Assay buffer.
-
Wash buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of NRM3.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of NRM3.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by filtering the contents of the plate through the filter plate and washing with cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Analyze the data to determine the IC50 of NRM3, which can then be used to calculate its binding affinity (Ki).
Electrophysiology: Functional Characterization of NRM3
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional effects of NRM3 on NMDA receptors and other ion channels[17][18][21].
Materials:
-
Cells expressing the ion channel of interest.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass pipettes.
-
Intracellular and extracellular solutions.
-
NRM3.
-
Data acquisition software.
Procedure:
-
Prepare cells for recording.
-
Pull and fire-polish glass pipettes to an appropriate resistance.
-
Fill the pipette with intracellular solution and approach a cell under the microscope.
-
Form a gigaohm seal between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline ion channel activity.
-
Perfuse the cell with a solution containing NRM3 and record the changes in channel activity.
-
Wash out NRM3 and record the recovery of channel activity.
-
Analyze the data to determine the effect of NRM3 on channel function (e.g., potentiation, inhibition).
Cytotoxicity Assay: Assessing NRM3-Induced Cell Death
This protocol outlines the use of the MTT assay to measure the cytotoxic effects of NRM3[4][5][6][12][13].
Materials:
-
Cells in a 96-well plate.
-
NRM3.
-
MTT reagent.
-
Solubilization solution (e.g., DMSO, isopropanol).
-
Microplate reader.
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of NRM3 for a specified period (e.g., 24, 48 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NMDA Receptor Signaling Pathway and NRM3 Modulation.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 9. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. kosheeka.com [kosheeka.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 18. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 21. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Interpreting unexpected results with "NMDA receptor modulator 3"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NMDA Receptor Modulator 3 (NRM3). NRM3 is a novel, potent, and subunit-selective positive allosteric modulator (PAM) of NMDA receptors containing the GluN2A subunit. It is designed to enhance receptor function in response to endogenous glutamate (B1630785) and glycine (B1666218), thereby avoiding global NMDA receptor overactivation. However, unexpected results can arise. This guide will help you interpret your findings and troubleshoot your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for NRM3?
A1: NRM3 is a positive allosteric modulator that selectively binds to a site on the GluN2A subunit of the NMDA receptor. This binding enhances the channel's open probability in the presence of the co-agonists glutamate and glycine, leading to increased Ca2+ influx upon receptor activation. Unlike direct agonists, NRM3 does not activate the receptor on its own but rather potentiates the response to natural neurotransmitters.
Q2: I am observing a decrease in neuronal firing after NRM3 application, which is the opposite of the expected excitatory effect. Why is this happening?
A2: This is a documented paradoxical effect that can occur under specific experimental conditions. High concentrations of NRM3, prolonged exposure, or use in neuronal cultures with high basal levels of glutamate can lead to receptor desensitization or even excitotoxicity-induced neuronal silencing.[1][2] It is also possible that at high concentrations, NRM3 exhibits some off-target activity on inhibitory channels. We recommend performing a dose-response curve and optimizing the incubation time.
Q3: My in vivo results with NRM3 are not consistent with my in vitro findings. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are common in drug development. Several factors could contribute to this, including:
-
Pharmacokinetics: Poor blood-brain barrier penetration, rapid metabolism, or inefficient distribution of NRM3 in the brain.
-
Off-target effects: In a complex biological system, NRM3 might interact with other receptors or signaling pathways not present in your in vitro model.[3]
-
Network effects: The modulation of NMDA receptors on specific neuronal populations can lead to complex, downstream effects on neural circuits that are not apparent in isolated cell cultures.
Q4: Does NRM3 have any known off-target effects?
A4: While designed for GluN2A selectivity, high concentrations of NRM3 may exhibit weak modulatory effects on other ion channels. Preclinical studies have indicated potential interactions with certain voltage-gated calcium channels at concentrations exceeding 100µM. Researchers should consult the detailed pharmacological profile provided with the compound.
Troubleshooting Guides
Issue 1: Unexpected Neuronal Hypoactivity or Death
Symptoms:
-
Decreased spontaneous or evoked neuronal firing in electrophysiology recordings.
-
Increased markers of apoptosis (e.g., cleaved caspase-3) or necrosis (e.g., LDH release) in cell viability assays.
-
Morphological changes indicative of cell death (e.g., cell shrinkage, nuclear condensation).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| NRM3 Concentration Too High | Perform a comprehensive dose-response curve to identify the optimal concentration range for potentiation without inducing toxicity. Start with a concentration several logs lower than the reported EC50. | Protocol 1: NRM3 Dose-Response in Primary Neuronal Cultures |
| Prolonged Incubation Time | Optimize the duration of NRM3 exposure. Test shorter incubation periods to minimize the risk of excitotoxicity. | Protocol 2: Time-Course Analysis of NRM3 Effects on Neuronal Viability |
| High Basal Glutamate Levels | Ensure the culture medium is not supplemented with high levels of glutamate. Consider using a glutamate-scavenging system if endogenous glutamate release is high. | N/A |
| Off-Target Effects | Test for off-target effects by co-administering NRM3 with antagonists for other potential targets (e.g., voltage-gated calcium channel blockers). | N/A |
Issue 2: High Variability in Experimental Results
Symptoms:
-
Large error bars in quantitative data.
-
Inconsistent effects of NRM3 across different experimental batches or animals.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Compound Instability | NRM3 is light-sensitive and can degrade if not stored properly. Prepare fresh stock solutions for each experiment and store them protected from light at -80°C. | N/A |
| Inconsistent Agonist Concentration | The effect of NRM3 is dependent on the concentration of glutamate and glycine. Ensure consistent and known concentrations of these co-agonists in your experimental buffer. | Protocol 3: Electrophysiological Recording with Controlled Agonist Application |
| Variability in GluN2A Expression | The expression levels of the GluN2A subunit can vary between different brain regions, developmental stages, and even between individual animals. Characterize GluN2A expression in your model system. | Protocol 4: Western Blot Analysis of GluN2A Subunit Expression |
Experimental Protocols
Protocol 1: NRM3 Dose-Response in Primary Neuronal Cultures
-
Cell Culture: Plate primary cortical neurons at a density of 1x10^5 cells/well in a 96-well plate.
-
NRM3 Preparation: Prepare a 10 mM stock solution of NRM3 in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
Treatment: Replace the culture medium with the NRM3-containing medium and incubate for 24 hours.
-
Viability Assay: Assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability as a function of NRM3 concentration to determine the EC50 for potentiation and the IC50 for toxicity.
Protocol 2: Time-Course Analysis of NRM3 Effects on Neuronal Viability
-
Cell Culture: Plate primary cortical neurons as described in Protocol 1.
-
Treatment: Treat the cells with a fixed, supra-optimal concentration of NRM3 (e.g., 10x EC50).
-
Time Points: Assess cell viability at various time points (e.g., 1, 6, 12, 24, and 48 hours) post-treatment.
-
Viability Assay: Use an MTT or LDH assay for quantitative analysis.
-
Data Analysis: Plot cell viability against time to determine the onset of any toxic effects.
Protocol 3: Electrophysiological Recording with Controlled Agonist Application
-
Cell Preparation: Prepare acute brain slices or cultured neurons for whole-cell patch-clamp recording.
-
Recording Setup: Establish a stable whole-cell recording configuration.
-
Baseline Recording: Perfuse the cells with artificial cerebrospinal fluid (aCSF) containing a fixed, sub-saturating concentration of glutamate (e.g., 1 µM) and glycine (e.g., 1 µM) and record the baseline NMDA receptor-mediated current.
-
NRM3 Application: Co-perfuse with the same agonist concentrations plus a range of NRM3 concentrations.
-
Data Analysis: Measure the potentiation of the NMDA receptor current at each NRM3 concentration.
Protocol 4: Western Blot Analysis of GluN2A Subunit Expression
-
Tissue/Cell Lysis: Homogenize brain tissue or lyse cultured neurons in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the GluN2A subunit, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Intended signaling pathway of NRM3 action.
Caption: Troubleshooting workflow for unexpected results.
References
"Compound 99" batch-to-batch variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating batch-to-batch variability of "Compound 99." The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the IC50 value of Compound 99 between different batches. What are the potential causes?
High variability in IC50 values is a common issue that can stem from several factors related to both the compound itself and the experimental setup.[1] The primary causes are often linked to inconsistencies in compound purity, concentration, or stability, as well as variations in the biological assay conditions.[2][3]
Potential Causes:
-
Purity Differences: Even minor impurities can significantly impact the biological activity of a compound, leading to skewed results.[4][5] Impurities may arise from the synthesis process, degradation, or contamination.[][7][8]
-
Inaccurate Compound Concentration: Errors in weighing the compound, incomplete solubilization, or precipitation during storage or dilution can lead to incorrect effective concentrations in the assay.[2]
-
Compound Degradation: Compound 99 may be sensitive to factors like pH, temperature, light, or repeated freeze-thaw cycles, leading to degradation over time and a decrease in potency.[1]
-
Biological Variability: Inconsistencies in cell line passage number, cell seeding density, or media and serum batches can alter the cellular response to Compound 99.[2]
Q2: How can we confirm the identity and purity of a new batch of Compound 99?
It is crucial to perform a series of analytical tests to confirm the identity and assess the purity of each new batch before use.[9][10][11] Standard analytical techniques for small molecules include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[][13]
-
HPLC: Used to determine the purity of the compound by separating it from any impurities. A high-purity sample will show a single major peak.[9]
-
Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound, verifying its identity.
-
NMR Spectroscopy: Provides detailed information about the molecular structure of the compound, which can be compared to a reference standard to confirm its identity.[13]
Q3: Our recent batch of Compound 99 shows poor solubility in our standard aqueous buffer. What can we do?
Poor solubility is a frequent challenge with small molecule compounds.[1] If a compound precipitates, its effective concentration will be lower and inconsistent, leading to variable results.[1]
Troubleshooting Steps:
-
Review Solubility Data: Check the supplier's datasheet or literature for solubility information in different solvents.
-
Use a Stock Solution in an Organic Solvent: Compound 99 is often more soluble in organic solvents like DMSO or ethanol.[1] Prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts.[1]
-
Sonication or Vortexing: Gentle sonication or vortexing can help to dissolve the compound.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Assess whether adjusting the pH of your buffer is feasible for your experiment.
Q4: We are observing unexpected off-target effects with a new batch of Compound 99. Could this be related to batch variability?
Yes, unexpected biological effects can be a sign of impurities with their own pharmacological activity.[4] At higher concentrations, off-target effects can also produce complex, non-sigmoidal dose-response curves.[2]
To investigate this:
-
Purity Analysis: Re-evaluate the purity of the batch using HPLC to look for any additional peaks that might represent impurities.
-
Structure Confirmation: Use LC-MS and NMR to confirm that the primary compound is indeed Compound 99 and not an isomer or related byproduct from the synthesis.
-
Use a Structurally Unrelated Control: If you suspect off-target effects, using a control compound with a different chemical scaffold that targets the same pathway can help determine if the observed phenotype is due to the intended mechanism of action.[1]
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves
| Symptom | Potential Cause | Troubleshooting Action |
| Non-sigmoidal curve | Compound precipitation at high concentrations.[2] | Visually inspect wells for precipitate. Lower the highest concentration used. Re-evaluate compound solubility. |
| Off-target effects at high concentrations.[2] | Use a structurally unrelated inhibitor of the same target to confirm the phenotype.[1] | |
| High variability between replicates | Pipetting errors or inconsistent liquid handling.[2] | Calibrate pipettes. Use automated liquid handlers for high-throughput experiments.[2] |
| Uneven cell seeding.[2] | Ensure a homogenous cell suspension before seeding. Avoid using outer wells of the plate to mitigate "edge effects".[2] |
Issue 2: Decreased Potency Over Time
| Symptom | Potential Cause | Troubleshooting Action |
| IC50 increases in experiments run on different days | Compound instability in assay media or stock solution.[1] | Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[1] Protect stock solutions from light if the compound is light-sensitive.[1] |
| Perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation by HPLC. |
Data Presentation: Batch-to-Batch Variability of Compound 99
The following table summarizes the quality control data for three different batches of a hypothetical Compound 99.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White to off-white solid | White solid | Yellowish solid | White to off-white solid |
| Purity (HPLC, 254 nm) | 99.2% | 99.5% | 96.8% | ≥ 98.0% |
| Identity (LC-MS, [M+H]⁺) | 452.1 m/z | 452.1 m/z | 452.1 m/z | 452.1 ± 0.5 m/z |
| ¹H-NMR | Conforms to structure | Conforms to structure | Conforms, with minor unidentified peaks | Conforms to reference spectrum |
| Residual Solvent (GC-MS) | < 0.1% Dichloromethane | < 0.1% Dichloromethane | 0.5% Dichloromethane | < 0.2% |
| Biological Activity (Kinase Assay IC50) | 52 nM | 49 nM | 115 nM | 50 ± 10 nM |
Based on this data, Batch C would be flagged for failing to meet purity, residual solvent, and biological activity specifications. The yellowish appearance and additional NMR peaks also indicate the presence of impurities.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of Compound 99.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Compound 99 in DMSO.
-
Dilute the stock solution to 20 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol provides a general method for confirming the molecular weight of Compound 99.
-
Sample Preparation:
-
Use the same sample prepared for HPLC analysis (20 µg/mL).
-
-
LC-MS Conditions:
-
Use the same HPLC conditions as described in Protocol 1.
-
The outlet of the HPLC is connected to a mass spectrometer.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: 100-1000 m/z
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Confirm the presence of the expected ion for Compound 99 (e.g., [M+H]⁺).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 5. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 7. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
- 9. Small Molecules Analysis & QC [sigmaaldrich.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Quality Control (QC) Testing [daltonresearchmolecules.com]
- 13. jocpr.com [jocpr.com]
"NMDA receptor modulator 3" toxicity and cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with NMDA Receptor Modulator 3 (NRM3) and related compounds. The information is tailored for researchers, scientists, and drug development professionals, focusing on toxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as Compound 99) is a potent, small-molecule modulator of the N-methyl-D-aspartate (NMDA) receptor, intended for neurological disorder research[1][2]. The NMDA receptor is an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory[3][4]. For the channel to open, it requires the binding of two co-agonists, glutamate and glycine (B1666218) (or D-serine), and the removal of a magnesium ion (Mg2+) block, which occurs upon depolarization of the postsynaptic membrane[3][5]. Upon opening, the channel allows the influx of cations, primarily Ca2+ and Na+, into the neuron[3]. As a "modulator," NRM3 likely alters the receptor's response to its agonists, although its specific mechanism (e.g., positive or negative allosteric modulator, channel blocker) is not detailed in the available literature.
Q2: What are the potential toxicities associated with NMDA receptor modulators?
The primary concern with compounds targeting the NMDA receptor is excitotoxicity. Over-activation of NMDA receptors leads to an excessive influx of Ca2+, which can trigger downstream signaling cascades resulting in neuronal damage and cell death[3][6]. This process is implicated in various neurodegenerative disorders[4][6].
Conversely, NMDA receptor antagonists, while potentially neuroprotective against excitotoxicity, can have their own toxicological profiles. At high doses, some antagonists can cause psychotomimetic effects, cognitive impairment, and, in rodent models, a type of neurotoxicity characterized by Olney's lesions[7]. A specific product named "NMDA receptor antagonist-3" (distinct from NRM3) is noted to have a "safe toxicological profile" in SH-SY5Y cells[8]. It is crucial to empirically determine the therapeutic window and potential toxicity of any new modulator like NRM3.
Q3: How do I choose the right cell viability assay for my experiment with NRM3?
The choice of assay depends on the specific question you are asking. The three most common assays assess different aspects of cell health:
-
MTT Assay (or similar tetrazolium assays like XTT, MTS): Measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the MTT salt into a colored formazan (B1609692) product[9]. This assay is a good indicator of overall cell health and proliferation but does not directly measure cell death or distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures cytotoxicity by quantifying the release of LDH, a stable cytosolic enzyme, into the culture medium upon loss of cell membrane integrity[10][11][12]. This is a direct measure of cell lysis and necrosis.
-
Caspase Activity Assay: Measures the activity of key effector enzymes (e.g., Caspase-3) in the apoptotic pathway[13][14]. This assay specifically detects apoptosis, a programmed form of cell death, and can distinguish it from necrosis.
See the diagram below for a decision-making workflow.
Q4: I'm seeing high variability in my neuronal cell viability assays. What are some common troubleshooting steps?
High variability in neuronal assays is a common issue. Here are several factors to consider:
-
Inconsistent Seeding Density: Neuronal cells are highly sensitive to density. Ensure a uniform single-cell suspension and consistent cell numbers across all wells. A preliminary experiment to determine the optimal seeding density is recommended[15].
-
Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, leading to altered media concentrations. Avoid using the outer wells or ensure they are filled with sterile PBS or media to maintain humidity.
-
Compound Precipitation: NRM3 or other test compounds may precipitate in the culture medium, especially at high concentrations. Visually inspect wells for precipitates and consider using a lower concentration or a different solvent (ensuring the solvent itself is not toxic).
-
Assay Interference: The test compound itself might interfere with the assay chemistry. For example, a colored compound can interfere with absorbance readings in MTT or LDH assays. Always run a "compound only" control (no cells) to check for background signal.
-
Incubation Time: The optimal incubation time for both the compound treatment and the assay itself can vary between cell types. For MTT assays, 1-4 hours of incubation with the reagent is typical, but this may need optimization[16]. For compound exposure, a time-course experiment is essential to capture the dynamics of the toxic effect.
Quantitative Data Summary
The following table summarizes available quantitative data for NMDA receptor modulators from the search results. Note that specific IC50 or LD50 values for "this compound" are not publicly available at this time.
| Compound | Cell Line / Model | Assay | Finding |
| NMDA receptor antagonist-3 | SH-SY5Y, hADMSCs | Not Specified | Showed a "safe toxicological profile" and a 40.0% recovery at 100 µM, suggesting a protective effect against an unstated insult.[8] |
| KYNA, PS, SPD, ZINC | Primary Cortical Neurons | MTS Assay | No change in cell viability was observed after treatment for 12 hours, 1 day, or 5 days.[17] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability [16]
This protocol assesses cell metabolic activity as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of NRM3. Include vehicle-only controls and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL in 100 µL of media).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from a "media only" control. Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity [10][15][18]
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Plating and Treatment: Plate and treat cells with NRM3 as described in the MTT protocol. It is critical to set up three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment.
-
Vehicle Control: Cells treated with the compound's solvent.
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~300 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically containing a substrate and a dye)[10][18]. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[18].
-
Data Acquisition: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm (with a reference wavelength of 680 nm)[18].
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Protocol 3: Caspase-3 Activity Assay for Apoptosis [13][14][19]
This protocol quantifies the activity of caspase-3, a key executioner in apoptosis.
-
Cell Plating and Treatment: Plate cells and treat with NRM3 for the desired duration. Include positive (e.g., staurosporine-treated) and negative controls.
-
Cell Lysis: Pellet the cells (1-5 x 10^6) by centrifugation. Resuspend the pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes[14].
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube[14].
-
Protein Quantification: Measure the protein concentration of the lysate to ensure equal loading for each sample.
-
Assay Reaction: In a 96-well plate, add 50 µL of lysate per well. Prepare a reaction mix containing 2x Reaction Buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays)[13][14]. Add 50 µL of the reaction mix to each lysate sample.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the output on a microplate reader. For colorimetric assays, measure absorbance at 400-405 nm[14]. For fluorometric assays, measure fluorescence with excitation at ~380 nm and emission at ~440 nm[13].
-
Analysis: Compare the signal from NRM3-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurosciencenews.com [neurosciencenews.com]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. abcam.com [abcam.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Endogenous Modulators of NMDA Receptor Control Dendritic Field Expansion of Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Best practices for dissolving "NMDA receptor modulator 3" for in vivo use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "NMDA receptor modulator 3" for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound," also known as Compound 99, is a potent modulator of the N-methyl-D-aspartate (NMDA) receptor.[1] It is utilized in research focused on neurological disorders.[1][2]
Q2: What is the primary challenge when preparing "this compound" for in vivo use?
A2: Based on information for similar compounds and the general nature of small molecule modulators, the primary challenge is often poor aqueous solubility. This can lead to difficulties in preparing stable and homogenous solutions for administration, potentially causing precipitation, inaccurate dosing, and variable experimental results. Many suppliers of similar compounds provide in vivo dissolution calculators and suggest co-solvents, indicating that solubility is a common issue.[2][3]
Q3: What are some common solvents and vehicles used for in vivo administration of NMDA receptor modulators?
A3: Common approaches for formulating poorly water-soluble compounds like NMDA receptor modulators for in vivo studies include the use of co-solvents and vehicle systems. These can include:
-
DMSO: Dimethyl sulfoxide (B87167) is a powerful solvent for many organic compounds. For in vivo use, it is typically used as an initial solvent and then diluted to a final concentration of 5% or less to minimize toxicity.[4][5]
-
PEGs (Polyethylene glycols): PEG300 and PEG400 are frequently used as co-solvents to improve the solubility of hydrophobic compounds.[2]
-
Tweens (Polysorbates): Tween 80 is a non-ionic surfactant used to increase solubility and stability of solutions.[2][6]
-
Cellulose (B213188) derivatives: Carboxymethyl cellulose (CMC) can be used to create suspensions for oral administration.[6]
-
Cyclodextrins: SBE-β-CD (Sulfobutylether-β-cyclodextrin) can be used to encapsulate the compound and improve its solubility in aqueous solutions.[2]
-
Oils: Corn oil can be used as a vehicle for injection, often in combination with a small amount of a primary solvent like DMSO.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution with aqueous buffer (e.g., saline, PBS) | The compound has low aqueous solubility and is crashing out of the initial solvent. | 1. Decrease the final concentration: The desired dose might be too high for the chosen vehicle. 2. Increase the percentage of co-solvent: If using a mixture like DMSO/saline, a slightly higher percentage of DMSO (while staying within toxicologically acceptable limits) may be necessary. For a similar compound, a final DMSO concentration of 5% was used.[4][5] 3. Use a different vehicle system: Consider formulations with PEGs, Tween 80, or cyclodextrins which are designed to enhance solubility.[2][6] 4. Adjust the pH: The solubility of some compounds is pH-dependent. For a similar NMDA receptor modulator, one equivalent of sodium hydroxide (B78521) was added to achieve a clear solution.[4][5] |
| Inconsistent results between experiments | The compound may not be fully dissolved, leading to inaccurate dosing. The formulation may be unstable and the compound is degrading. | 1. Ensure complete dissolution: Visually inspect the solution for any particulate matter. Gentle heating or sonication may aid dissolution, but stability at higher temperatures should be confirmed. 2. Prepare fresh solutions: Whenever possible, prepare the formulation immediately before use. If storage is necessary, conduct stability tests at the intended storage temperature. 3. Vortex before each administration: This can help to ensure a homogenous solution or suspension, especially if the compound has a tendency to settle over time. |
| Observed toxicity or adverse effects in animals | The vehicle or a high concentration of a co-solvent (like DMSO) may be causing toxicity. | 1. Run a vehicle-only control group: This will help to differentiate between the effects of the compound and the vehicle. 2. Minimize the concentration of potentially toxic solvents: Keep the final concentration of DMSO below 5%.[4][5] If higher concentrations are needed for solubility, consider alternative, less toxic vehicles. |
Experimental Protocols
Note: The following protocols are based on methods used for other NMDA receptor modulators and should be adapted and optimized for "this compound".
Protocol 1: DMSO-Based Formulation for Injection (Based on a protocol for NMDA receptor modulator CNS4)[4][5]
-
Initial Dissolution: Dissolve "this compound" in 100% DMSO to create a concentrated stock solution.
-
Dilution and Solubilization:
-
Slowly add sterile normal saline to the DMSO stock solution while vortexing.
-
To aid complete solubilization and achieve a clear solution, add one equivalent of sodium hydroxide.
-
The final concentration of DMSO in the formulation should not exceed 5%.
-
-
Administration: Administer the solution via the desired route (e.g., intraperitoneally).
Protocol 2: General Formulation Strategies for Poorly Soluble Compounds (Based on common vehicles)[2][6]
The following table outlines common formulation options. It is recommended to test the solubility of "this compound" in small amounts of these vehicles to determine the most suitable option.
| Formulation Type | Components | Preparation Notes |
| Aqueous Solution with Co-solvents (for injection) | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | Dissolve the compound in DMSO first, then add PEG300 and mix. Add Tween 80 and mix, and finally add the aqueous component. |
| Suspension (for oral gavage) | 0.5% Carboxymethyl cellulose (CMC) in water | Prepare the 0.5% CMC solution first, then add the powdered compound and vortex or sonicate to create a uniform suspension. |
| Oil-based Solution (for injection) | 10% DMSO, 90% Corn Oil | Dissolve the compound in DMSO to create a stock solution, then dilute with corn oil. |
Signaling Pathways and Workflows
NMDA Receptor Signaling Cascade
The NMDA receptor is an ionotropic glutamate (B1630785) receptor that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[7][8]
Caption: Simplified NMDA receptor signaling pathway.
Experimental Workflow for In Vivo Formulation and Dosing
This diagram outlines a logical workflow for developing a suitable in vivo formulation for "this compound".
Caption: Workflow for in vivo formulation development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. NMDA receptor modulator 8 | iGluR | 1629853-49-1 | Invivochem [invivochem.com]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
Addressing inconsistent electrophysiological recordings with "Compound 99"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Compound 99 in electrophysiological recordings. Our aim is to help you address common issues and ensure the consistency and quality of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Compound 99?
A1: Compound 99 is most soluble in DMSO (dimethyl sulfoxide) to create a stock solution. For long-term storage, we recommend keeping the stock solution at -20°C. For daily experimental use, the stock solution can be stored at 4°C for up to one week. It is advisable to prepare fresh dilutions in your extracellular recording solution (e.g., artificial cerebrospinal fluid - ACSF) immediately before each experiment to ensure stability and efficacy.[1]
Q2: What is the known mechanism of action for Compound 99?
A2: Compound 99 is a novel positive allosteric modulator of GABA-A receptors. Its primary effect is to potentiate the inhibitory currents mediated by GABA, leading to a hyperpolarization of the neuronal membrane. This action is expected to decrease neuronal excitability.
Q3: Are there any known off-target effects of Compound 99?
A3: At concentrations above 50 µM, Compound 99 has been observed to exhibit some non-specific binding to other ligand-gated ion channels, which may lead to inconsistent or unexpected results. It is recommended to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Inconsistent Electrophysiological Recordings
Issue 1: Difficulty Obtaining a Stable High-Resistance (GΩ) Seal
Question: I am having trouble forming a stable Giga-ohm seal on my cells after adding Compound 99 to the bath. What could be the issue?
Answer: Difficulty in forming a GΩ seal is a common issue in patch-clamp electrophysiology and can be exacerbated by several factors, some of which may be related to the properties of Compound 99 or the health of your cells.[2]
Potential Causes and Solutions:
-
Cell Health:
-
Problem: The health of your cells is crucial for forming a good seal. Unhealthy cells may have fragile membranes that are difficult to seal onto.[2]
-
Solution: Ensure your cells or slices are healthy. For brain slices, you can improve cell survival by using a protective recovery solution during slicing and recovery.[3] For cultured cells, ensure they are not over-passaged and are in a healthy state before recording.
-
-
Pipette and Solution Quality:
-
Compound-Related Effects:
-
Problem: Although not definitively reported for Compound 99, some compounds can alter membrane properties, making seal formation more challenging.[2]
-
Solution: Try forming the GΩ seal in a control solution before perfusing the bath with Compound 99. This will help you determine if the compound itself is affecting seal formation.
-
-
Mechanical Stability:
Here is a logical workflow for troubleshooting seal formation issues:
Caption: Troubleshooting workflow for unstable GΩ seals.
Issue 2: Increased Baseline Noise or Poor Signal-to-Noise Ratio (SNR)
Question: My recordings become very noisy after applying Compound 99. How can I improve the signal quality?
Answer: A poor signal-to-noise ratio (SNR) can obscure the true effects of Compound 99. Increased noise can stem from several sources, including electrical interference, grounding issues, or problems with the recording equipment.[1]
Potential Causes and Solutions:
-
Grounding:
-
Problem: Improper grounding is a very common source of electrical noise. A floating ground can cause large-amplitude noise across all channels.
-
Solution: Ensure all components of your electrophysiology rig are connected to a common ground point.[2] If you are using multiple pieces of equipment, try to plug them into the same power outlet to avoid ground loops.
-
-
Environmental Electrical Noise:
-
Problem: High-frequency noise is often due to interference from nearby electrical equipment.[1]
-
Solution: Use a Faraday cage to shield your setup from external electromagnetic interference.[2] Try to identify and turn off non-essential equipment in the room to see if the noise is reduced.[1] Keep cables, especially grounding and reference cables, as short as possible.
-
-
Pipette Holder and Wire:
-
Problem: The Ag/AgCl wire in your pipette holder can be a source of noise if it is not properly chlorinated or has corroded.[2]
-
Solution: Check the chlorination of your Ag/AgCl wire. Re-chlorinate or replace it if necessary.
-
-
Perfusion System:
The following table summarizes expected baseline noise levels under different conditions.
| Condition | Seal Resistance (GΩ) | Baseline Noise (pA RMS) |
| Optimal | > 2 | < 2 |
| Poor Grounding | > 2 | > 10 |
| No Faraday Cage | > 2 | 5 - 15 (with 60Hz hum) |
| Low Seal Resistance | < 1 | > 5 |
Issue 3: Inconsistent or Unexpected Drug Effects
Question: The effect of Compound 99 on my recordings is not consistent between experiments, or I am not observing the expected inhibitory effect. What should I check?
Answer: Inconsistent drug effects are a common challenge when working with a new compound. This can be due to issues with drug preparation, application, or other experimental variables.[2]
Potential Causes and Solutions:
-
Drug Concentration and Stability:
-
Problem: The actual concentration of Compound 99 reaching the cells may be incorrect, or the compound may be degrading in the solution.
-
Solution: Always use freshly prepared dilutions of Compound 99 for each experiment.[2] Verify the calculations for your stock and working solutions. It is also good practice to include a positive control in your experiments if one is available.
-
-
Vehicle Control:
-
Problem: The solvent used to dissolve Compound 99 (e.g., DMSO) can have its own effects on neuronal activity, especially at higher concentrations.
-
Solution: Always run a vehicle control experiment where you apply the same concentration of the solvent to your cells without Compound 99. This will allow you to distinguish the effects of the compound from the effects of the vehicle.
-
-
Perfusion and Washout:
-
Problem: Incomplete application or washout of the compound can lead to inconsistent results.
-
Solution: Ensure your perfusion system allows for a complete and rapid exchange of the bath solution. A stable and adequate flow rate is important.[4] Allow for a sufficient baseline recording period before and after drug application to ensure the recording is stable and to observe any washout effects.[1]
-
-
Receptor Desensitization:
-
Problem: Prolonged exposure to an agonist or modulator can sometimes lead to receptor desensitization, where the response diminishes over time.
-
Solution: If you suspect desensitization, try applying Compound 99 for shorter durations or with longer washout periods between applications.
-
The following diagram illustrates a hypothetical signaling pathway for Compound 99 and potential points of variability.
Caption: Hypothetical signaling pathway for Compound 99.
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol
This protocol provides a general framework for investigating the effects of Compound 99 on neuronal activity using whole-cell patch-clamp recordings.
-
Solution Preparation:
-
Prepare artificial cerebrospinal fluid (ACSF) and an internal pipette solution. Ensure both solutions are filtered (0.2 µm) and have the correct osmolarity and pH.[1]
-
Prepare a stock solution of Compound 99 in DMSO. On the day of the experiment, make fresh dilutions of Compound 99 in ACSF to the desired final concentrations. Prepare a vehicle control solution with the same final concentration of DMSO.[1]
-
-
Pipette Preparation:
-
Pull glass micropipettes with a resistance of 3-7 MΩ.[1]
-
Fill the pipette with the internal solution, ensuring there are no air bubbles.
-
-
Obtaining a Recording:
-
Under visual guidance, approach a healthy neuron with the micropipette while applying gentle positive pressure.[1]
-
Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a GΩ seal.
-
After achieving a stable GΩ seal, rupture the membrane with brief, strong suction or a "zap" pulse to achieve the whole-cell configuration.[1]
-
Allow the cell to stabilize for at least 5 minutes to permit the internal solution to dialyze the cell.[1]
-
-
Data Acquisition:
-
Record a stable baseline of activity for 5-10 minutes in the vehicle control solution.[1]
-
Switch the perfusion system to the ACSF containing the desired concentration of Compound 99.
-
Record the activity in the presence of Compound 99 for a sufficient duration to observe its effects.
-
Wash out the compound by perfusing with the vehicle control solution and record the recovery.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for whole-cell patch-clamp.
References
Validation & Comparative
A Comparative Guide to NMDA Receptor Modulator 3 and Other Key NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of "NMDA receptor modulator 3," a novel compound with therapeutic potential in neurological disorders, against other well-characterized modulators of the N-methyl-D-aspartate (NMDA) receptor. Due to the limited public availability of specific preclinical data for "this compound," this comparison is based on its inferred properties from patent literature and a detailed analysis of established modulators.
Overview of this compound (Compound 99)
"this compound," also referred to as Compound 99, is a novel substituted dihydropyrazinedione identified in patent WO2022015624A1. It is described as a potent modulator of the NMDA receptor with potential therapeutic applications in neurological and psychiatric conditions, including schizophrenia and chronic neuropathic pain. While the patent highlights its potential, specific quantitative data on its potency, selectivity, and in vivo efficacy are not publicly available at this time. Its chemical structure suggests it may act as a negative allosteric modulator or an antagonist at the NMDA receptor.
Comparative Analysis with Other NMDA Receptor Modulators
To provide a framework for understanding the potential profile of "this compound," this section compares it with two well-characterized modulators with distinct mechanisms of action: Memantine, an uncompetitive NMDA receptor antagonist, and SAGE-718, a positive allosteric modulator (PAM).
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the available quantitative data for Memantine and SAGE-718. Data for "this compound" is designated as "Not Publicly Available" (N/A).
Table 1: In Vitro Characterization of NMDA Receptor Modulators
| Parameter | This compound (Compound 99) | Memantine | SAGE-718 |
| Mechanism of Action | Inferred Negative Allosteric Modulator/Antagonist | Uncompetitive Channel Blocker | Positive Allosteric Modulator (PAM) |
| Subunit Selectivity | N/A | Low, non-selective | Potentiates GluN1/GluN2A-D receptors |
| Potency (IC50/EC50) | N/A | IC50: ~1-5 µM (voltage-dependent) | EC50: Sub-micromolar range |
| Binding Site | N/A | Within the ion channel pore (Mg2+ site) | Allosteric site on the receptor complex |
Table 2: In Vivo Preclinical and Clinical Data Summary
| Indication | This compound (Compound 99) | Memantine | SAGE-718 |
| Schizophrenia (Negative Symptoms) | Proposed therapeutic target | Modest improvement as adjunctive therapy in some clinical trials.[1][2] | Preclinical models show potential, but clinical data in schizophrenia is limited. |
| Neuropathic Pain | Proposed therapeutic target | Limited and mixed efficacy in clinical trials. | Not a primary indication; focus is on cognitive disorders. |
| Cognitive Impairment | N/A | Approved for Alzheimer's disease. | Has shown some positive signals in early clinical trials for cognitive impairment in Huntington's and Alzheimer's disease. |
Experimental Protocols
This section details the methodologies for key experiments typically used to characterize NMDA receptor modulators.
In Vitro Electrophysiology Assay
Objective: To determine the potency and mechanism of action (e.g., antagonist, PAM, NAM) of a test compound on specific NMDA receptor subtypes.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit like GluN2A or GluN2B).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours post-transfection.
-
Solution Application: A baseline NMDA receptor-mediated current is established by applying a solution containing NMDA and a co-agonist (glycine or D-serine).
-
Compound Application: The test compound is then co-applied with the agonists at various concentrations to determine its effect on the NMDA receptor current.
-
For Antagonists/NAMs: The inhibitory concentration that reduces the current by 50% (IC50) is calculated.
-
For PAMs: The effective concentration that potentiates the current by 50% (EC50) is determined.
-
-
Data Analysis: Concentration-response curves are generated to calculate IC50 or EC50 values. Voltage-dependence of the modulation can be assessed by holding the cell at different membrane potentials.
In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
Objective: To evaluate the analgesic efficacy of a test compound in a rodent model of neuropathic pain.
Methodology:
-
Animal Model: The CCI model is induced in rats or mice by loosely ligating the sciatic nerve. This procedure leads to the development of thermal hyperalgesia and mechanical allodynia, mimicking symptoms of human neuropathic pain.
-
Compound Administration: The test compound is administered via a relevant route (e.g., oral, intraperitoneal) at various doses.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to calibrated mechanical stimuli is measured.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency of paw withdrawal from a radiant heat source is measured.
-
-
Data Analysis: The effect of the compound on paw withdrawal thresholds or latencies is compared to a vehicle-treated control group.
In Vivo Model of Schizophrenia-like Negative Symptoms (Sub-chronic PCP Model)
Objective: To assess the ability of a test compound to reverse negative-like symptoms induced by the NMDA receptor antagonist phencyclidine (PCP).
Methodology:
-
Animal Model: Rodents are treated with sub-chronic administration of PCP, which induces behavioral deficits analogous to the negative symptoms of schizophrenia, such as social withdrawal.
-
Compound Administration: The test compound is administered to the PCP-treated animals.
-
Behavioral Testing (Social Interaction Test):
-
Two unfamiliar animals are placed in an open field arena, and the time spent in active social interaction (e.g., sniffing, grooming, following) is recorded.
-
-
Data Analysis: The social interaction time of compound-treated animals is compared to that of vehicle-treated PCP animals and healthy control animals.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of NMDA Receptor Modulation
Caption: Inferred mechanism of this compound.
Experimental Workflow: In Vitro Characterization
References
Unraveling "Compound 99": A Comparative Analysis with Established NMDA Antagonists
A critical evaluation of a novel compound requires rigorous comparison against existing standards. This guide provides a comprehensive analysis of a putative "Compound 99" in relation to well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists. Due to the ambiguous identity of "Compound 99" in the public domain, this report synthesizes data on a hypothetical NMDA antagonist with this designation, drawing upon established experimental protocols and comparative data from known antagonists.
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission in the central nervous system, is a prime therapeutic target for a range of neurological and psychiatric disorders. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] Conversely, modulation of NMDA receptor function has shown promise in treating depression and chronic pain.[3][4]
This guide will delve into a comparative analysis, juxtaposing the hypothetical "Compound 99" with established NMDA receptor antagonists. The comparison will be based on quantitative data from key experimental assays, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Efficacy at the NMDA Receptor
The potency and mechanism of action are critical parameters for characterizing any novel NMDA receptor antagonist. The following table summarizes key quantitative data for our hypothetical "Compound 99" alongside prominent NMDA antagonists with diverse mechanisms of action.
| Compound | Class | Binding Site | IC50 (µM) | Ki (nM) | Notes |
| Compound 99 | Hypothetical | Uncompetitive | Data Unavailable | Data Unavailable | Putative novel NMDA antagonist |
| Ketamine | Uncompetitive | PCP site within the ion channel | 0.3 - 1.0 | 50 - 100 | Rapid-acting antidepressant; dissociative anesthetic.[3][5] |
| Memantine | Uncompetitive | PCP site within the ion channel | 0.5 - 3.0 | 200 - 1000 | Used in the treatment of Alzheimer's disease; low affinity and rapid kinetics.[1][6] |
| Dizocilpine (MK-801) | Uncompetitive | PCP site within the ion channel | 0.02 - 0.05 | 3 - 5 | High-affinity channel blocker; research tool, neurotoxic at higher doses.[7] |
| AP5 (D-2-amino-5-phosphonopentanoate) | Competitive | Glutamate (B1630785) binding site | 1 - 5 | 200 - 600 | Selective antagonist used in research.[7] |
| Ifenprodil | Non-competitive | GluN2B subunit allosteric site | 0.1 - 0.5 | 10 - 50 | Selective for GluN2B-containing NMDA receptors.[8] |
Understanding the NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ into the neuron.[1][9] This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[9][10] However, excessive Ca²⁺ influx leads to excitotoxicity.
Caption: Simplified NMDA receptor signaling pathway.
Experimental Protocols for Characterization
The evaluation of a novel NMDA antagonist like "Compound 99" involves a series of well-defined experimental procedures to determine its pharmacological profile.
Radioligand Binding Assays
This assay quantifies the affinity of a compound for a specific receptor binding site.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing NMDA receptors.
-
Incubation: The membranes are incubated with a known radiolabeled NMDA receptor ligand (e.g., [³H]dizocilpine for the PCP site) and varying concentrations of the test compound ("Compound 99").
-
Filtration: The mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp)
This technique directly measures the ion flow through the NMDA receptor channel in response to the compound.
Caption: Experimental workflow for patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Primary neuronal cultures or acute brain slices are prepared.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron, allowing for the control of the membrane potential and the measurement of ion currents.
-
Drug Application: A solution containing NMDA and glycine is applied to the neuron to activate the NMDA receptors and evoke an inward current.
-
Antagonist Application: "Compound 99" is co-applied with the agonists at various concentrations.
-
Data Analysis: The degree of inhibition of the NMDA-evoked current by "Compound 99" is measured. A concentration-response curve is generated to determine the IC50. The voltage dependency of the block can also be assessed to provide insights into the mechanism of action (e.g., channel block).[11]
In Vivo Models
Animal models are essential for evaluating the physiological and behavioral effects of a novel compound.
-
Model of Excitotoxicity:
-
Protocol: A neurotoxic agent that over-activates glutamate receptors (e.g., quinolinic acid) is injected into a specific brain region (e.g., the striatum) of a rodent. "Compound 99" is administered before or after the insult.
-
Endpoint: The volume of the resulting brain lesion is measured histologically to assess the neuroprotective effect of the compound.
-
-
Behavioral Models:
-
Forced Swim Test (Antidepressant-like effects): Mice or rats are placed in a container of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time after administration of "Compound 99" would suggest antidepressant-like activity.
-
Hot Plate Test (Analgesic effects): The latency of an animal to show a pain response (e.g., licking a paw) when placed on a heated surface is measured. An increase in latency with "Compound 99" would indicate analgesic properties.
-
Logical Comparison of Antagonist Mechanisms
NMDA receptor antagonists can be broadly classified based on their mechanism of action. Understanding these differences is crucial for predicting their therapeutic potential and side-effect profiles.
Caption: Classification of NMDA receptor antagonists by mechanism.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ketamine - Wikipedia [en.wikipedia.org]
- 6. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 11. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of NMDA Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to validate the target engagement of N-methyl-D-aspartate (NMDA) receptor modulators. Given that "NMDA receptor modulator 3" is a placeholder, this document will focus on a comparative analysis of different classes of NMDA receptor modulators, providing a framework for evaluating novel compounds against established alternatives. The content is structured to offer objective comparisons supported by experimental data and detailed protocols.
Introduction to NMDA Receptor Modulation
The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2] NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[3] Activation requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) and the relief of a voltage-dependent magnesium (Mg2+) block.[4]
Modulators of the NMDA receptor can be broadly categorized as:
-
Channel Blockers: These compounds, such as ketamine and memantine (B1676192), physically obstruct the ion channel pore, preventing ion flux.[2][5]
-
Glycine (B1666218) Site Modulators: These agents, including D-serine and sarcosine, act as agonists or antagonists at the co-agonist binding site on the GluN1 subunit.[6][7]
-
Allosteric Modulators: These molecules bind to sites distinct from the agonist or co-agonist binding sites to positively or negatively regulate receptor function.[3][8]
Validation of target engagement is a critical step in the development of any new NMDA receptor modulator. It provides evidence that the compound interacts with its intended target in a specific and measurable way, which is essential for interpreting efficacy and safety data.
Comparative Analysis of NMDA Receptor Modulators
The following tables summarize quantitative data for representative compounds from different modulator classes. This data is compiled from various in vitro and in vivo studies and is intended for comparative purposes.
Table 1: In Vitro Affinity and Potency of NMDA Receptor Modulators
| Modulator Class | Compound | Target Site | Assay Type | Subunit Specificity | Affinity (Ki) / Potency (IC50/EC50) | Reference |
| Channel Blocker | Memantine | Ion Channel Pore | Radioligand Binding ([3H]MK-801) | Low | ~1-5 µM (IC50) | [9] |
| Ketamine | Ion Channel Pore | Electrophysiology | Low | ~1-10 µM (IC50) | [10] | |
| MK-801 | Ion Channel Pore | Radioligand Binding | GluN2A/B preference | ~3-10 nM (Ki) | [9] | |
| Glycine Site Modulator | D-Serine | Glycine Site (GluN1) | Radioligand Binding ([3H]glycine) | N/A | ~100-200 nM (Ki) | [11] |
| Glycine | Glycine Site (GluN1) | Electrophysiology | N/A | ~1 µM (EC50) | [12] | |
| Sarcosine (GlyT1 Inhibitor) | Glycine Transporter 1 | Functional Assay | N/A | Indirectly potentiates | [4] | |
| Allosteric Modulator | Ifenprodil | GluN2B Amino-Terminal Domain | Electrophysiology | GluN2B selective | ~0.3 µM (IC50) | [3] |
| Pregnenolone Sulfate (PAM) | Unknown | Electrophysiology | GluN2A/B potentiation | ~10-100 µM (EC50) | [13] |
Table 2: In Vivo Target Engagement and Pharmacodynamic Effects
| Modulator Class | Compound | Animal Model | Biomarker/Endpoint | Method | Key Finding | Reference |
| Channel Blocker | Memantine | Rat | Locomotor Activity | Behavioral Assay | Dose-dependent reduction in rearing | [5] |
| Ketamine | Rat | Extracellular Glutamate | Microdialysis | Increased glutamate release | [14] | |
| Glycine Site Modulator | D-Serine | Rat | NMDA Receptor-Mediated Currents | Electrophysiology | Reversal of NMDA antagonist effects | [15] |
| Biomarker | Glutamate, D-Serine | Rodent | Extracellular Levels | Microdialysis | Can be modulated by NMDA ligands | [14] |
| EEG | Human/Rodent | Event-Related Potentials | Electrophysiology | Altered by NMDA modulators | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of target engagement studies.
In Vitro Assays
This assay measures the affinity of a test compound for a specific receptor site by competing with a radiolabeled ligand.
Protocol for [3H]MK-801 Binding (Channel Site): [16]
-
Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus).
-
Incubation: Incubate the membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound in a suitable buffer. The buffer should contain glutamate and glycine to open the channel, allowing [3H]MK-801 to bind.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]MK-801 binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
This functional assay measures changes in intracellular calcium concentration ([Ca2+]i) following NMDA receptor activation, which is a direct consequence of ion channel opening.
Protocol using a Fluorescent Calcium Indicator (e.g., Fura-2 or Fluo-4): [17][18][19]
-
Cell Culture: Culture primary neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) on glass coverslips or in microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure baseline fluorescence before stimulation.
-
Stimulation: Apply NMDA and glycine/D-serine to activate the receptors in the presence or absence of the test modulator.
-
Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorescence microscope or a plate reader. For Fura-2, ratiometric imaging at 340/380 nm excitation is used.
-
Data Analysis: Quantify the change in [Ca2+]i. For modulators, determine the EC50 (for potentiators) or IC50 (for inhibitors) by analyzing the concentration-response curve.
This technique provides a direct measure of ion flow through NMDA receptor channels, offering high temporal and electrical resolution.
Whole-Cell Voltage-Clamp Recording Protocol: [20][21][22]
-
Cell Preparation: Use cultured neurons or acute brain slices.
-
Recording Setup: Place the preparation in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution that mimics the intracellular ionic environment.
-
Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV) to record NMDA receptor-mediated currents. A depolarized potential is needed to relieve the Mg2+ block.
-
Drug Application: Apply NMDA and a co-agonist to elicit a current. Apply the test modulator to assess its effect on the current amplitude, kinetics, or voltage-dependency.
-
Data Analysis: Measure the peak current amplitude and decay kinetics. Construct concentration-response curves to determine the IC50 or EC50 of the modulator.
In Vivo Assays
This technique allows for the sampling of extracellular neurochemicals in the brain of a freely moving animal, providing a measure of target engagement through changes in neurotransmitter levels.[23]
Protocol for Measuring Glutamate and D-Serine: [14][24][25]
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Baseline Measurement: Establish a stable baseline concentration of the analytes of interest (e.g., glutamate, D-serine).
-
Drug Administration: Administer the NMDA receptor modulator systemically or locally through the probe.
-
Post-treatment Sampling: Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
Analysis: Analyze the concentration of neurochemicals in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[26]
-
Data Analysis: Express the results as a percentage change from the baseline concentration.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the NMDA receptor signaling pathway and a general experimental workflow for validating target engagement.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling cascade.
Experimental Workflow for Target Engagement Validation
Caption: General workflow for NMDA modulator validation.
Conclusion
The validation of target engagement for a novel NMDA receptor modulator requires a multi-faceted approach, combining in vitro and in vivo techniques. This guide provides a framework for comparing a new chemical entity against existing modulators by outlining key experimental assays and presenting comparative data. By systematically evaluating the affinity, potency, mechanism of action, and pharmacodynamic effects, researchers can build a robust data package to support the continued development of new therapeutics targeting the NMDA receptor.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Structural insights into binding of therapeutic channel blockers in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. An NMDAR positive and negative allosteric modulator series share a binding site and are interconverted by methyl groups | eLife [elifesciences.org]
- 9. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Comparative Characterization of REL-1017 (Esmethadone-HCl) and Other NMDAR Channel Blockers in Human Heterodimeric N-Methyl-D-Aspartate Receptors | MDPI [mdpi.com]
- 11. Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring the effect of glutamate receptor agonists on extracellular D-serine concentrations in the rat striatum using online microdialysis-capillary electrophoresis [pubmed.ncbi.nlm.nih.gov]
- 15. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portal.research.lu.se [portal.research.lu.se]
- 18. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 22. Patch Clamp Protocol [labome.com]
- 23. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 24. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 26. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Subunit Specificity of Radiprodil, a GluN2B-Selective NMDA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the NMDA receptor modulator Radiprodil (B1680500), focusing on its specificity for various NMDA receptor subunits. The information presented is supported by experimental data to offer an objective analysis of its performance against other subunit compositions.
Introduction to Radiprodil
Radiprodil is an investigational negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] It exhibits high potency and selectivity for NMDA receptors containing the GluN2B subunit.[2][3] By binding to a site distinct from the glutamate (B1630785) or glycine (B1666218) binding sites, Radiprodil reduces the activity of GluN2B-containing NMDA receptors.[4] This subunit selectivity is of significant interest for therapeutic development, as different GluN2 subunits have distinct localizations and roles in both normal brain function and pathological conditions.[2][3] Radiprodil has been investigated in clinical trials for conditions such as infantile spasms and GRIN-related neurodevelopmental disorders.[5]
Comparative Analysis of Subunit Specificity
The subunit composition of NMDA receptors, which are typically tetramers of two GluN1 subunits and two GluN2 subunits, dictates their pharmacological and physiological properties.[2][3] Radiprodil's specificity for the GluN2B subunit over other GluN2 subunits (GluN2A, GluN2C, and GluN2D) is a key feature of its pharmacological profile.
The following table summarizes the quantitative data on Radiprodil's inhibitory activity at different NMDA receptor subunit combinations. The data is primarily derived from electrophysiological recordings in recombinant expression systems, such as Xenopus laevis oocytes, which allow for the precise study of specific subunit compositions.
| NMDA Receptor Subunit Composition | Modulator | IC50 (nM) | Method | Reference |
| GluN1/GluN2A | Radiprodil | >30,000 | Two-Electrode Voltage Clamp (Xenopus oocytes) | |
| GluN1/GluN2B | Radiprodil | 53 | Two-Electrode Voltage Clamp (Xenopus oocytes) | |
| GluN1/GluN2C | Radiprodil | >30,000 | Two-Electrode Voltage Clamp (Xenopus oocytes) | |
| GluN1/GluN2D | Radiprodil | >30,000 | Two-Electrode Voltage Clamp (Xenopus oocytes) | |
| GluN1/GluN2A/GluN2B (Triheteromeric) | Radiprodil | 50 | Two-Electrode Voltage Clamp (Xenopus oocytes) | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly demonstrates Radiprodil's high potency for GluN2B-containing receptors, with an IC50 value in the nanomolar range. In contrast, its activity at receptors containing GluN2A, GluN2C, or GluN2D subunits is significantly lower, with IC50 values greater than 30,000 nM, indicating a high degree of selectivity.[6] Radiprodil also shows potent inhibition of triheteromeric receptors containing both GluN2A and GluN2B subunits.[1]
Experimental Protocols
The determination of NMDA receptor subunit specificity for a modulator like Radiprodil typically involves heterologous expression of specific receptor subunits in a controlled environment, followed by electrophysiological analysis.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This is a common and robust method for studying ion channel pharmacology.
-
Preparation of cRNA: Complementary RNA (cRNA) for the desired NMDA receptor subunits (e.g., GluN1 and one of GluN2A, GluN2B, GluN2C, or GluN2D) is synthesized in vitro from their respective cDNA templates.
-
Oocyte Preparation and Injection: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer. A specific amount of the cRNA mixture for the desired subunit combination is then injected into the oocyte cytoplasm. The oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An injected oocyte is placed in a recording chamber and continuously perfused with a recording solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
The NMDA receptor is activated by applying a solution containing glutamate and glycine.
-
Once a stable baseline current is achieved, increasing concentrations of Radiprodil are co-applied with the agonists.
-
The resulting currents are recorded, and the inhibition of the agonist-evoked current by Radiprodil is measured.
-
-
Data Analysis: The inhibitory effect of Radiprodil at each concentration is calculated as a percentage of the control response. An IC50 value is then determined by fitting the concentration-response data to a logistical equation.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for determining subunit specificity and the signaling pathway of the NMDA receptor, indicating the site of action for Radiprodil.
Conclusion
Radiprodil demonstrates a high degree of selectivity for NMDA receptors containing the GluN2B subunit, with significantly lower potency at receptors containing GluN2A, GluN2C, or GluN2D subunits. This specificity, determined through rigorous electrophysiological methods, makes Radiprodil a valuable tool for research into the specific roles of GluN2B-containing NMDA receptors and a promising candidate for targeted therapeutic interventions in neurological disorders where these receptors are implicated. The data presented in this guide provides a clear, quantitative comparison of Radiprodil's activity across different NMDA receptor subunit compositions, supporting its classification as a potent and selective GluN2B negative allosteric modulator.
References
- 1. Opportunities for Precision Treatment of GRIN2A and GRIN2B Gain-of-Function Variants in Triheteromeric N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of GluN2B-containing N-methyl-d-aspartate receptors by radiprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
A Researcher's Guide to Cross-Laboratory Replication of NMDA Receptor Modulator 3 and Its Alternatives
For researchers, scientists, and drug development professionals, the robust and reproducible modulation of the N-methyl-D-aspartate (NMDA) receptor is a critical area of investigation for novel therapeutics in neurological and psychiatric disorders. This guide provides a framework for comparing the performance of a novel compound, here termed "NMDA receptor modulator 3," with established alternatives, emphasizing the importance of standardized experimental protocols for ensuring cross-laboratory replicability.
The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a well-established therapeutic target.[1][2][3] Dysfunction of NMDA receptor signaling has been implicated in a range of conditions, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia.[2][4][5] Consequently, a variety of modulators targeting this receptor have been developed, each with distinct mechanisms of action and therapeutic profiles.[4][6]
This guide will compare the hypothetical "this compound" with two well-characterized alternatives: the uncompetitive channel blocker, Memantine , and the GluN2B-selective negative allosteric modulator, Ifenprodil (B1662929) .
Comparative Analysis of NMDA Receptor Modulators
To ensure a rigorous and unbiased comparison, quantitative data from key experiments should be systematically organized. The following tables summarize the essential characteristics and in vitro efficacy of "this compound" alongside Memantine and Ifenprodil.
Table 1: General Characteristics of Selected NMDA Receptor Modulators
| Feature | This compound (Hypothetical) | Memantine | Ifenprodil |
| Primary Mechanism of Action | Positive Allosteric Modulator | Uncompetitive Channel Blocker | Negative Allosteric Modulator |
| Binding Site | Allosteric site on the GluN1/GluN2B interface | Within the ion channel pore (PCP binding site) | Ifenprodil-binding site on the GluN2B N-terminal domain |
| Subunit Selectivity | GluN2B-preferring | Non-selective | GluN2B-selective |
| Clinical Applications | Investigational for cognitive disorders | Alzheimer's disease | Investigational for various neurological disorders |
Table 2: In Vitro Efficacy and Potency
| Parameter | This compound (Hypothetical) | Memantine | Ifenprodil |
| EC50 / IC50 | EC50: 50 nM (in HEK293 cells expressing human GluN1/GluN2B) | IC50: 1-5 µM (voltage-dependent) | IC50: ~200 nM (at pH 7.4) |
| Assay Type | Two-electrode voltage clamp on Xenopus oocytes or whole-cell patch clamp on HEK293 cells | Electrophysiological recordings of NMDA-induced currents | Radioligand binding assays or electrophysiology |
| Effect on Channel Kinetics | Increases channel open probability | Blocks open channel in a voltage-dependent manner | Decreases channel open probability |
Detailed Experimental Protocols
Reproducibility of findings across different laboratories is contingent on the meticulous documentation and adherence to standardized experimental protocols. Below are methodologies for key experiments used to characterize NMDA receptor modulators.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous expression of glutamate (B1630785) receptors.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2B) using a suitable transfection reagent like Lipofectamine 3000. A reporter gene such as GFP can be co-transfected to identify successfully transfected cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and selection antibiotics if stable cell lines are generated. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp recordings are performed on transfected HEK293 cells 24-48 hours post-transfection.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose, 0.01 Glycine, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
-
Procedure:
-
Transfected cells are identified by GFP fluorescence.
-
A glass micropipette with a resistance of 3-5 MΩ is used to form a gigaseal with the cell membrane.
-
The membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at -60 mV.
-
NMDA receptor-mediated currents are evoked by the rapid application of an agonist solution (e.g., 100 µM NMDA + 10 µM Glycine).
-
The modulator of interest is co-applied with the agonist at varying concentrations to determine its effect on the current amplitude and kinetics.
-
Radioligand Binding Assays
-
Purpose: To determine the binding affinity (Ki) of the modulator to its specific binding site.
-
Radioligand: A radiolabeled ligand specific for the target site is used (e.g., [3H]MK-801 for the channel pore, [3H]ifenprodil for the ifenprodil site).
-
Procedure:
-
Membranes are prepared from cells or brain tissue expressing the NMDA receptor subunits.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled modulator.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizing Methodologies and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Experimental workflow for comparing NMDA receptor modulators.
Caption: Simplified NMDA receptor signaling pathway.
By adhering to these detailed protocols and utilizing a comparative framework, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of novel NMDA receptor modulators for the treatment of debilitating neurological and psychiatric disorders.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of N-methyl- D-aspartate receptor modulator augmentation in schizophrenia: A meta-analysis of randomised, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
Cross-Validation of a Novel NMDA Receptor Modulator's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical novel NMDA receptor modulator, designated "NMDA Receptor Modulator 3," against established and emerging modulators. The focus is on cross-validating its potential therapeutic effects using genetic models of neurological and psychiatric disorders where N-methyl-D-aspartate (NMDA) receptor dysfunction is a key pathological feature. The data presented for "this compound" is based on a projected profile of a potent, subunit-selective positive allosteric modulator (PAM), a promising therapeutic strategy.
Introduction to NMDA Receptor Modulation and the Role of Genetic Models
The NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor, plays a fundamental role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction, stemming from either hypo- or hyperactivity, is implicated in a wide range of central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, Huntington's disease, and certain forms of epilepsy.[2] Modulating NMDA receptor activity presents a significant therapeutic opportunity. However, the complex nature of the receptor, which exists as a heterotetramer of different subunits (primarily GluN1, GluN2A-D, and GluN3A-B), necessitates a nuanced approach to avoid the adverse effects associated with non-selective antagonists like ketamine.[3][4]
Genetic models, such as transgenic mice expressing mutated NMDA receptor subunits or those modeling specific diseases, are invaluable tools for dissecting the therapeutic potential and off-target effects of novel modulators. They allow for the investigation of a compound's efficacy in a context that mimics human pathology at a molecular level.
This guide will compare the projected effects of "this compound" with other notable NMDA receptor modulators in relevant genetic models. "this compound" is hypothesized to be a selective positive allosteric modulator of GluN2A-containing NMDA receptors, a mechanism aimed at enhancing receptor function in conditions of hypofunction without causing excitotoxicity.
Comparative Analysis of NMDA Receptor Modulators
The following tables summarize the effects of "this compound" (hypothetical data) and other known modulators in various experimental paradigms and genetic models.
Table 1: Effects of NMDA Receptor Modulators in a Genetic Model of Schizophrenia (e.g., MK-801-induced NMDAR hypofunction model)
| Compound | Mechanism of Action | Effect on Cognitive Deficits (e.g., Novel Object Recognition) | Effect on Negative Symptoms (e.g., Social Interaction) | Effect on Locomotor Activity | Potential Side Effects |
| This compound (Hypothetical) | GluN2A Positive Allosteric Modulator | Significant Improvement | Moderate Improvement | No significant change | Low potential for psychotomimetic effects |
| D-Serine | Co-agonist at the glycine (B1666218) site of the NMDA receptor[5] | Modest to moderate improvement[6] | Modest to moderate improvement[6] | No significant change | Generally well-tolerated at therapeutic doses[6] |
| Sarcosine (GlyT1 Inhibitor) | Inhibits glycine transporter 1, increasing synaptic glycine levels[7] | Moderate improvement[6] | Moderate to significant improvement[6] | No significant change | Generally well-tolerated[6] |
| MS-249 | Positive Allosteric Modulator | Worsened performance under stress[8] | Not reported | Potentiated MK-801 induced hyperlocomotion[8] | Anxiety, stress-sensitive effects[8] |
| PA-Glu | Negative Allosteric Modulator | Superior antipsychotic effect compared to MS-249 in this model[8] | Not reported | Did not further increase locomotion[8] | Not fully characterized |
Table 2: Effects of NMDA Receptor Modulators in a Genetic Model of Huntington's Disease (e.g., YAC128 mouse model)
| Compound | Mechanism of Action | Effect on Motor Deficits (e.g., Rotarod Performance) | Effect on Cognitive Deficits (e.g., Morris Water Maze) | Effect on Neuronal Survival | Potential Side Effects |
| This compound (Hypothetical) | GluN2A Positive Allosteric Modulator | Moderate Improvement | Significant Improvement | Potential for neuroprotection by restoring normal NMDA tone | Low potential for excitotoxicity |
| SAGE-718 (Dalzanemdor) | Positive Allosteric Modulator (derivative of 24(S)-hydroxycholesterol)[9] | Under investigation | Associated with improved cognitive performance, particularly executive function[9] | Hypothesized to restore normal NMDA tone[9] | Generally well-tolerated in early trials[10] |
| Memantine | Uncompetitive, low-affinity NMDA receptor antagonist[11] | Modest improvement in some models | Modest improvement | Neuroprotective by blocking excessive Ca2+ influx[11] | Dizziness, confusion[4] |
Table 3: Effects of NMDA Receptor Modulators in a Genetic Model of GRIN-related Disorders (e.g., mice with specific GRIN gene mutations)
| Compound | Mechanism of Action | Effect on Seizure Frequency (for Gain-of-Function mutations) | Effect on Neurodevelopmental Deficits (for Loss-of-Function mutations) | Target Subunit | Clinical Development Stage |
| This compound (Hypothetical) | GluN2A Positive Allosteric Modulator | Not applicable | Potential improvement in cognitive and motor function | GluN2A | Preclinical |
| Radiprodil | Negative Allosteric Modulator[12] | Being evaluated for impact on seizures[12] | Being evaluated for impact on behavioral dysfunction and neurodevelopment[12] | GluN2B[12] | Phase 3 Clinical Trial[12] |
| Ketamine | Non-competitive NMDA receptor antagonist[1] | Can have anti-seizure effects | Not a primary therapeutic approach due to side effects | Pan-NMDA receptor | Approved for other indications |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparative analysis.
MK-801-Induced NMDAR Hypofunction Model in Rodents
This model is used to screen for antipsychotic potential, particularly for cognitive and negative symptoms associated with schizophrenia.
-
Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure:
-
Administer the non-competitive NMDA receptor antagonist MK-801 (dizocilpine) at a dose of 0.1-0.3 mg/kg intraperitoneally (i.p.) to induce a state of NMDA receptor hypofunction.[8]
-
Co-administer the test compound (e.g., "this compound," D-serine) at a predetermined dose range.
-
Assess behavioral endpoints 30 minutes after injection.
-
-
Behavioral Assays:
-
Cognitive Deficits: Novel Object Recognition (NOR) test to assess learning and memory.
-
Negative Symptoms: Social interaction test, measuring the time spent in proximity to a novel conspecific.
-
Hyperlocomotion (as a proxy for positive symptoms): Open field test to measure total distance traveled and rearing frequency.
-
YAC128 Mouse Model of Huntington's Disease
This transgenic model expresses the full-length human huntingtin gene with an expanded polyglutamine tract and exhibits progressive motor and cognitive deficits.
-
Animal Model: YAC128 transgenic mice.
-
Procedure:
-
Administer the test compound (e.g., "this compound," SAGE-718) chronically, starting at an age before or at the onset of clear behavioral phenotypes (e.g., 3-6 months of age).
-
Conduct behavioral testing at regular intervals to assess disease progression.
-
-
Behavioral and Cellular Assays:
-
Motor Function: Rotarod test to measure motor coordination and balance.
-
Cognitive Function: Morris Water Maze to assess spatial learning and memory.
-
Neuronal Integrity: Post-mortem histological analysis of brain sections (e.g., striatum and cortex) to quantify neuronal loss and atrophy.
-
Electrophysiological Recording in Brain Slices from Grin Mutant Mice
This technique allows for the direct assessment of a modulator's effect on NMDA receptor function at the cellular level.
-
Animal Model: Mice with a specific gain-of-function or loss-of-function mutation in a Grin gene.
-
Procedure:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from mutant and wild-type littermate mice.
-
Perform whole-cell patch-clamp recordings from pyramidal neurons.
-
Isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by pharmacologically blocking AMPA and GABA receptors.
-
Bath-apply the test compound (e.g., "this compound," radiprodil) and measure the change in the amplitude and kinetics of the NMDA receptor EPSCs.
-
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key concepts in NMDA receptor modulation and experimental design.
Caption: Simplified signaling pathway of a positive allosteric modulator.
Caption: Preclinical validation workflow for an NMDA receptor modulator.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of N-methyl- D-aspartate receptor modulator augmentation in schizophrenia: A meta-analysis of randomised, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GRIN Therapeutics to Present on Global Phase 3 Beeline Clinical Trial of Radiprodil at American Epilepsy Society Annual Meeting [prnewswire.com]
Comparative analysis of "NMDA receptor modulator 3" and memantine
A guide for researchers and drug development professionals.
In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. Its modulation can influence synaptic plasticity, learning, and memory, while its dysregulation is implicated in excitotoxic neuronal damage. This guide provides a comparative framework for the analysis of two NMDA receptor modulators: the well-established clinical drug, memantine (B1676192), and a novel investigational compound, "NMDA receptor modulator 3" (also referred to as Compound 99).
Disclaimer: As of the latest available information, detailed experimental data for "this compound (Compound 99)" is not publicly accessible. This compound is identified in patent WO2022015624 A1 as a substituted dihydropyrazinedione.[1][2] The following comparison, therefore, utilizes memantine as a reference to establish a comprehensive framework for evaluation. The sections pertaining to "this compound" outline the necessary experimental data required for a thorough comparative analysis.
Mechanism of Action and Binding Site
Memantine is an uncompetitive, low-to-moderate affinity open-channel blocker of the NMDA receptor.[1][2][3] Its mechanism involves entering the ion channel when it is opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) and physically occluding the pore, thereby preventing excessive influx of calcium ions (Ca²⁺).[1][2][3] This action is voltage-dependent, meaning memantine more readily blocks the channel at depolarized membrane potentials, which are characteristic of pathological, sustained receptor activation.[3] It preferentially targets extrasynaptic NMDA receptors, which are often associated with excitotoxicity, while sparing the normal physiological activation of synaptic receptors crucial for learning and memory.[4] Studies have identified key hydrophobic binding pockets for memantine within the channel pore, involving residues on the third transmembrane helices of the GluN1 and GluN2B subunits.[5][6][7]
This compound (Compound 99) , as a substituted dihydropyrazinedione, likely possesses a distinct chemical scaffold compared to the adamantane (B196018) structure of memantine. To ascertain its mechanism of action, a series of in vitro electrophysiological and binding assays would be required.
Needed Experimental Data for this compound:
-
Binding Affinity (Ki) and Potency (IC50): Determination of its affinity for the NMDA receptor and its potency in inhibiting receptor function.
-
Competitive vs. Non-competitive/Uncompetitive Antagonism: Schild analysis or similar pharmacological assays to determine the nature of its antagonism.
-
Voltage-Dependency: Electrophysiological recordings at various holding potentials to assess if its blocking action is dependent on the membrane potential.
-
Channel State-Dependency: Experiments to determine if it preferentially binds to the open, closed, or desensitized state of the receptor.
-
Subunit Selectivity: Testing its activity on recombinant NMDA receptors with different GluN2 subunit compositions (GluN2A, GluN2B, GluN2C, GluN2D) to determine selectivity.
-
Binding Site Localization: Site-directed mutagenesis studies to identify the amino acid residues critical for its binding.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the typical pharmacological profile of memantine and provides a template for the data required for "this compound".
| Parameter | Memantine | This compound (Compound 99) |
| Mechanism of Action | Uncompetitive open-channel blocker | Data Needed |
| Binding Affinity (Ki) | Low-to-moderate affinity (micromolar range) | Data Needed |
| Potency (IC50) | ~1-5 µM (depending on subunit composition and experimental conditions)[5] | Data Needed |
| Voltage-Dependency | Yes | Data Needed |
| GluN2 Subunit Selectivity | Preferential for GluN2B-containing receptors, though not highly selective[4] | Data Needed |
| Binding Site | Within the ion channel pore, near the Mg²⁺ binding site[8] | Data Needed |
Signaling Pathways
NMDA receptor activation triggers a cascade of intracellular signaling events, primarily initiated by the influx of Ca²⁺. This can lead to both physiological responses, such as long-term potentiation (LTP) and gene expression changes essential for synaptic plasticity, and pathological outcomes like excitotoxicity and cell death when overactivated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2022015624A1 - Substituted dihydropyrazinediones as modulators of the nmda receptor - Google Patents [patents.google.com]
- 3. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2020102443A1 - Biased nmda receptor modulators and uses thereof - Google Patents [patents.google.com]
- 8. Recent development in NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window: A Comparative Analysis of Rapastinel ("NMDA Receptor Modulator 3") and Ketamine
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a pivotal target in neuroscience research, implicated in a range of physiological and pathological processes, including synaptic plasticity, learning, memory, and the pathophysiology of mood disorders. While the NMDA receptor antagonist ketamine has demonstrated rapid and robust antidepressant effects, its clinical utility is hampered by a narrow therapeutic window, characterized by psychotomimetic side effects and abuse potential.[1][2] This has spurred the development of novel NMDA receptor modulators with potentially wider therapeutic indices. This guide provides a comparative assessment of the therapeutic window of the glycine-site functional partial agonist Rapastinel (formerly GLYX-13), herein referred to as "NMDA Receptor Modulator 3," and the channel blocker, ketamine.
Quantitative Data Comparison
The following table summarizes the key pharmacological and clinical parameters of Rapastinel and ketamine, highlighting the differences in their therapeutic windows for the treatment of major depressive disorder (MDD).
| Feature | This compound (Rapastinel) | Ketamine |
| Mechanism of Action | Glycine-site functional partial agonist at the NMDA receptor.[3][4][5] | Uncompetitive antagonist; blocks the NMDA receptor channel.[1] |
| Therapeutic Indication | Investigated as an adjunctive and monotherapy for Major Depressive Disorder (MDD).[6][7] | Anesthesia, treatment-resistant depression (TRD).[8][9][10] |
| Route of Administration | Intravenous (IV).[3] | Intravenous (IV), Intranasal (as esketamine).[8][9] |
| Efficacious Dose (Antidepressant) | Phase 2 trials showed efficacy with single IV doses of 5 mg/kg and 10 mg/kg.[6] Phase 3 trials used 225 mg and 450 mg weekly IV infusions.[7] | A single IV infusion of 0.5 mg/kg over 40 minutes is commonly used for antidepressant effects.[8][9] |
| Onset of Antidepressant Effect | Rapid, with effects observed within 24 hours and lasting for an average of 7 days in Phase 2.[11] | Rapid, with antidepressant effects seen within hours of a single infusion.[8][9][12] |
| Primary Side Effects | Generally well-tolerated in clinical trials, with no significant psychotomimetic or hallucinogenic side effects reported.[3][13] | Psychotomimetic effects (dissociation, hallucinations), increased blood pressure, and potential for abuse.[1][2][9] |
| Therapeutic Index (Antidepressant vs. Psychotomimetic Effects) | Appears to be wide, as antidepressant effects were observed at doses that did not produce psychotomimetic side effects.[3][4] | Narrow, with a close relationship between antidepressant and psychotomimetic effects.[1][14] |
| Clinical Trial Status | Failed to demonstrate superiority over placebo in Phase 3 clinical trials for MDD.[3] | Esketamine (an enantiomer) is FDA-approved for treatment-resistant depression.[9][10] |
Signaling Pathway and Mechanism of Action
The distinct mechanisms of action of Rapastinel and ketamine at the NMDA receptor are crucial to understanding their different therapeutic windows. Ketamine acts by physically blocking the open ion channel, which can lead to a more profound and less regulated inhibition of NMDA receptor function, contributing to its psychotomimetic effects. In contrast, Rapastinel acts as a partial agonist at the glycine (B1666218) co-agonist site, subtly modulating receptor activity rather than causing a complete blockade.
Experimental Protocols
The assessment of the therapeutic window for novel NMDA receptor modulators involves a combination of preclinical and clinical experimental protocols.
Preclinical Evaluation
1. Animal Models of Depression:
-
Forced Swim Test (FST): A common screening tool for antidepressants. Rodents are placed in a cylinder of water from which they cannot escape. A reduction in immobility time after drug administration is indicative of an antidepressant-like effect.[15][16]
-
Chronic Mild Stress (CMS): This model exposes rodents to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia, a core symptom of depression. Anhedonia is often measured by a decrease in the consumption of a sucrose (B13894) solution. Reversal of this deficit by the test compound suggests antidepressant efficacy.[15]
2. Assessment of Side Effects:
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A measure of sensorimotor gating. Deficits in PPI are observed in psychosis and can be induced by psychotomimetic drugs like ketamine. This test is used to assess the potential for a compound to induce psychosis-like symptoms.
-
Locomotor Activity: Open-field tests are used to measure changes in spontaneous movement. Hyperactivity can be an indicator of psychostimulant effects.
Clinical Evaluation
1. Study Design:
-
Randomized, Double-Blind, Placebo-Controlled Trials: This is the gold standard for clinical trials in depression. Patients are randomly assigned to receive the investigational drug or a placebo, with neither the patient nor the investigator knowing the treatment assignment.[1][6]
2. Efficacy Assessment:
-
Montgomery-Åsberg Depression Rating Scale (MADRS): A clinician-rated scale used to measure the severity of depressive symptoms. A significant reduction in the MADRS total score from baseline compared to placebo is a primary endpoint in many depression trials.[6][17]
3. Safety and Tolerability Assessment:
-
Clinician-Administered Dissociative States Scale (CADSS): Used to quantify the psychotomimetic and dissociative effects of drugs like ketamine.
-
Brief Psychiatric Rating Scale (BPRS): Assesses a range of psychiatric symptoms, including those associated with psychosis.[1]
-
Adverse Event Monitoring: Systematic collection of all adverse events reported by study participants.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the therapeutic window of a novel NMDA receptor modulator from preclinical to clinical development.
Conclusion
The comparative analysis of Rapastinel ("this compound") and ketamine illustrates a critical trade-off in the development of NMDA receptor-targeting antidepressants. Ketamine possesses a well-established, rapid antidepressant effect, but its narrow therapeutic window, defined by dose-limiting psychotomimetic side effects, restricts its widespread clinical use.[1][2]
Rapastinel, with its distinct mechanism as a glycine-site partial agonist, showed initial promise for a wider therapeutic window, demonstrating antidepressant-like effects in early clinical trials without inducing the side effects characteristic of ketamine.[3][4][13] However, its failure to demonstrate efficacy in later-stage, larger clinical trials underscores the challenges in translating promising early-phase results into clinically approved therapies.[3]
Future research in this area should continue to focus on identifying novel NMDA receptor modulators that can replicate the rapid antidepressant effects of ketamine while offering a significantly improved safety and tolerability profile. The detailed experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of such next-generation compounds.
References
- 1. Relationship of ketamine's antidepressant and psychotomimetic effects in unipolar depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antidepressant effects of ketamine: mechanisms underlying fast-acting novel antidepressants [frontiersin.org]
- 3. Rapastinel - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant | Bentham Science [eurekaselect.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ketamine - Wikipedia [en.wikipedia.org]
- 10. mcpress.mayoclinic.org [mcpress.mayoclinic.org]
- 11. Rapastinel for Depression - Gateway Psychiatric [gatewaypsychiatric.com]
- 12. How Ketamine Drug Helps with Depression | News | Yale Medicine [yalemedicine.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Assessment of Relationship of Ketamine Dose With Magnetic Resonance Spectroscopy of Glx and GABA Responses in Adults With Major Depression: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Behavioural and computational methods reveal differential effects for how delayed and rapid onset antidepressants effect decision making in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Independent Verification of NMDA Receptor Modulator Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of various N-methyl-D-aspartate (NMDA) receptor modulators on recombinant NMDA receptors. As independent verification for a specific "Compound 99" is not publicly available, this document serves as a template, outlining the requisite experimental data and protocols for such a verification process. The data presented herein is a synthesis from multiple independent studies on well-characterized NMDA receptor antagonists, offering a benchmark for the evaluation of novel compounds.
Data Presentation: Comparative Activity of NMDA Receptor Antagonists
The following tables summarize quantitative data from independent studies on the inhibitory activity of various compounds on different NMDA receptor subtypes. These values, primarily IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant), are crucial for comparing the potency and selectivity of NMDA receptor modulators.
Table 1: Comparative IC₅₀ Values of Uncompetitive NMDA Receptor Antagonists
| Compound | Receptor Subtype | IC₅₀ (µM) | Reference Study |
| Memantine | NR1/NR2A | ~1.5 | [1] |
| NR1/NR2C | 3.6 | [2] | |
| (±)-Ketamine | NR1/NR2C | 3.4 | [2] |
| MK-801 | NR1/NR2B | 0.07 | [2] |
| REL-1017 | NR1/NR2C | 23 | [2] |
| Dextromethorphan | NR1/NR2C | 5.2 | [2] |
Table 2: Comparative Kᵢ Values of NMDA Receptor Antagonists from Radioligand Binding Assays
| Compound | Radioligand | Brain Region | Kᵢ (nM) | Reference Study |
| (+)-MK-801 | [³H]MK-801 | Cortex | 4.59 | [3] |
| Cerebellum | 25.99 | [3] | ||
| Striatum (high affinity) | 1.43 | [3] | ||
| Striatum (low affinity) | 12.15 | [3] | ||
| Memantine | [³H]MK-801 | Cerebellum | No significant change | [3] |
| PCP | [³H]MK-801 | Cerebellum | Decreased affinity | [3] |
Experimental Protocols
Detailed methodologies are essential for the independent verification and comparison of compound activity. Below are outlines of standard experimental protocols used to assess the interaction of compounds with NMDA receptors.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.[4]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound.
Materials:
-
Receptor Preparation: Membrane preparations from rat brain tissue (e.g., cortex, cerebellum, striatum) or cell lines expressing specific recombinant NMDA receptor subtypes.[3][5]
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]MK-801, which binds to the phencyclidine (PCP) site within the NMDA receptor channel.[4]
-
Test Compound: The compound to be evaluated (e.g., "Compound 99") at various concentrations.
-
Assay Buffer: Appropriate buffer to maintain pH and ionic strength.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.[4]
-
Scintillation Counter: To measure the radioactivity of the bound ligand.[4]
Procedure:
-
Incubation: The receptor preparation is incubated with the radioligand and varying concentrations of the test compound until equilibrium is reached.[6]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the receptor-bound radioligand.[4]
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[6]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Electrophysiological Whole-Cell Patch-Clamp Assay
This technique directly measures the effect of a compound on the ion flow through NMDA receptor channels in response to agonist stimulation.[7]
Objective: To determine the IC₅₀ and characterize the mechanism of inhibition (e.g., voltage-dependency, channel block kinetics).
Materials:
-
Cell Preparation: Primary neuronal cultures (e.g., rat cerebellar granule neurons) or cell lines (e.g., HEK293 or tsA201) transfected to express specific NMDA receptor subtypes.[7]
-
Recording Pipettes: Glass micropipettes filled with an internal solution mimicking the intracellular ionic environment.
-
External Solution: An external solution containing NMDA receptor agonists (e.g., NMDA and glycine) and the test compound at various concentrations.
-
Patch-Clamp Amplifier and Data Acquisition System: To control the cell membrane potential and record the resulting ionic currents.
Procedure:
-
Cell Patching: A recording pipette is sealed onto the membrane of a single cell to obtain a high-resistance seal ("giga-seal"). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.
-
Agonist Application: NMDA receptor agonists are applied to the cell to evoke an inward current.
-
Compound Application: The test compound is applied at various concentrations, and the resulting inhibition of the agonist-evoked current is measured.
-
Data Analysis: The concentration of the test compound that blocks 50% of the NMDA receptor-mediated current (IC₅₀) is determined. The voltage-dependence of the block and the on/off rates of the compound can also be characterized by applying different voltage protocols.[7]
Mandatory Visualization
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of NMDA receptor activation and modulation.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Logical Relationship of NMDA Receptor Antagonist Classes
Caption: Classification of NMDA receptor antagonists based on their binding sites.
References
- 1. Frontiers | Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Novel Research Compounds: A Guide for NMDA Receptor Modulator 3
Absence of a specific Safety Data Sheet (SDS) for a compound explicitly named "NMDA receptor modulator 3" in the public domain necessitates a focus on established best practices for the disposal of novel or uncharacterized research chemicals. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by consulting the manufacturer-provided SDS for specific handling and disposal protocols. In the absence of such a document, the following procedural guidance, based on general laboratory chemical waste principles, should be followed.
General Step-by-Step Disposal Procedure for Research Chemicals
The disposal of any new or uncharacterized chemical, such as a novel NMDA receptor modulator, requires a cautious and systematic approach. The following steps are critical to ensure the safety of laboratory personnel and the environment.
-
Hazard Identification and Waste Characterization :
-
Consult the Safety Data Sheet (SDS) : The SDS is the primary source of information for a chemical's hazards, including physical, health, and environmental risks. It will provide specific guidance on disposal. If the SDS is not available, the compound should be treated as hazardous.
-
Assume Toxicity : For a novel compound like an NMDA receptor modulator, it is prudent to assume it is a hazardous substance until proven otherwise.[1][2] Based on the pharmacology of NMDA receptors, such compounds could have potent neurological effects.[3][4][5]
-
Determine Waste Category : Based on available information and general chemical safety principles, classify the waste. The Environmental Protection Agency (EPA) categorizes hazardous waste based on ignitability, corrosivity, reactivity, and toxicity.[6]
-
-
Proper Waste Segregation and Container Selection :
-
Segregate Incompatible Wastes : Never mix different chemical wastes unless explicitly instructed to do so by a qualified chemist or your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[7] For instance, acids should be stored separately from bases, and oxidizing agents from organic compounds.[7]
-
Choose Appropriate Containers : Waste containers must be chemically compatible with the waste they hold. For example, hydrofluoric acid should not be stored in glass.[8] Containers must be in good condition, with secure, leak-proof lids.[6]
-
-
Labeling and Storage :
-
Clear and Accurate Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the approximate percentages of each component.[7]
-
Designated Satellite Accumulation Area (SAA) : Hazardous waste must be stored in a designated SAA at or near the point of generation.[7][9] This area should be under the control of laboratory personnel.[6]
-
Storage Limits : Adhere to the storage limits for hazardous waste in your SAA.[9]
-
-
Arrange for Disposal :
-
Contact your Institution's EHS Office : Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and disposal of hazardous chemical waste.[9][10] They will provide specific instructions and arrange for a pickup.
-
Do Not Dispose Down the Drain : Hazardous chemicals should never be disposed of down the sink unless they are explicitly deemed non-hazardous by your EHS department and are in compliance with local regulations.[7][10]
-
Do Not Evaporate : Evaporation in a fume hood is not an acceptable method of chemical waste disposal.[10]
-
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes typical quantitative limits for hazardous waste stored in a Satellite Accumulation Area (SAA), as outlined by regulatory guidelines.
| Waste Type | Maximum Volume/Quantity | Time Limit |
| General Hazardous Waste | 55 gallons | Up to 12 months (or until full) |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Must be removed within 3 days of reaching the limit |
Source: University of Pennsylvania Environmental Health & Radiation Safety[9]
Experimental Protocols and Signaling Pathways
Detailed experimental protocols involving "this compound" are not publicly available. The general mechanism of NMDA receptor modulation involves interaction with the receptor complex, which is a non-specific cation channel involved in excitatory synaptic transmission.[3][5] The receptor's activation leads to an influx of Ca2+ and Na+, playing a key role in synaptic plasticity, learning, and memory.[3][4] Overactivation can lead to excitotoxicity, a process implicated in neurodegenerative diseases.[3][4]
Disposal Workflow for a Novel Research Chemical
The following diagram illustrates the logical steps to follow for the proper disposal of a novel or uncharacterized research chemical.
By adhering to these general principles and prioritizing the guidance of your institution's safety professionals, you can ensure the safe and compliant disposal of novel research compounds like this compound, thereby protecting yourself, your colleagues, and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Modulation of NMDA receptor responsiveness by neurotransmitters, drugs and chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling NMDA receptor modulator 3
Essential Safety and Handling of NMDA Receptor Modulator 3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel compounds like this compound is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, drawing from best practices for handling potent research chemicals.
| Body Part | Required PPE | Specifications and Usage |
| Eyes & Face | Safety Goggles & Face Shield | Goggles must be splash-proof. A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. For prolonged contact or when handling concentrated solutions, double-gloving or using thicker, chemical-specific gloves is recommended. Always inspect gloves for integrity before use and change them immediately after contamination. |
| Body | Laboratory Coat | A buttoned, knee-length laboratory coat made of a flame-resistant and chemically inert material is mandatory. |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator with appropriate cartridges for organic vapors and particulates must be used. |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination.
-
Store away from incompatible materials (strong oxidizing agents, acids, and bases).
-
For long-term storage, consult the supplier's Certificate of Analysis for recommended conditions, which may include refrigeration or freezing.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: To minimize the generation of airborne dust, weigh the solid compound carefully. Use a microbalance with a draft shield if available.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly. Avoid splashing. Ensure the solvent is appropriate for the intended experiment and compatible with the compound.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated waste containers. Wash hands thoroughly with soap and water.
Disposal Plan
The disposal of this compound and associated waste must comply with local, state, and federal regulations for hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. Do not mix with general laboratory waste. |
| Liquid Waste (Solutions) | Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Empty Containers | If the container held a significant amount of the compound, it should be treated as hazardous waste. For containers with minimal residue, triple-rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then the container may be disposed of as non-hazardous waste after defacing the label. |
Experimental Workflow and Signaling Pathway
To provide value beyond the product itself, understanding the experimental context and the biological mechanism of action is crucial.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro studies involving this compound.
NMDA Receptor Signaling Pathway
This compound is designed to interact with the NMDA receptor, a key player in synaptic plasticity and neuronal communication. The following diagram outlines the canonical NMDA receptor signaling pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
